Haouamine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H27NO4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(10S,18S)-10-(3-hydroxyphenyl)-19-azahexacyclo[20.2.2.18,19.02,7.010,18.011,16]heptacosa-1(24),2(7),3,5,8,11(16),12,14,22,25-decaene-5,12,24-triol |
InChI |
InChI=1S/C32H27NO4/c34-23-5-2-4-22(15-23)32-17-21-18-33(30(32)14-20-3-1-6-28(36)31(20)32)12-11-19-7-9-26(29(37)13-19)25-10-8-24(35)16-27(21)25/h1-10,13,15-17,30,34-37H,11-12,14,18H2/t30-,32+/m0/s1 |
InChI Key |
DGOBIHJXDJCLQS-XDFJSJKPSA-N |
Isomeric SMILES |
C1CN2CC(=C[C@]3([C@@H]2CC4=C3C(=CC=C4)O)C5=CC(=CC=C5)O)C6=C(C=CC(=C6)O)C7=C(C=C1C=C7)O |
Canonical SMILES |
C1CN2CC(=CC3(C2CC4=C3C(=CC=C4)O)C5=CC(=CC=C5)O)C6=C(C=CC(=C6)O)C7=C(C=C1C=C7)O |
Synonyms |
haouamine A |
Origin of Product |
United States |
Foundational & Exploratory
Haouamine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Haouamine A is a structurally complex marine alkaloid that has garnered significant attention within the scientific community due to its potent cytotoxic activity against various cancer cell lines. First isolated from the marine tunicate Aplidium haouarianum, its unique heptacyclic framework, which includes a strained aza-paracyclophane moiety, presents a formidable challenge for synthetic chemists and a compelling opportunity for drug development. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed (though generalized) protocol for its isolation and purification, a summary of its known biological activities, and a discussion of potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and pharmacology.
Natural Source and Isolation
This compound is a natural product isolated from the marine tunicate Aplidium haouarianum.[1][2][3] The initial discovery and isolation were reported by Zubía and coworkers in 2003 from specimens collected off the coast of Tarifa in Southern Spain.[1]
Quantitative Data on Isolation
The pioneering work by Zubía et al. led to the isolation of this compound in quantifiable amounts. A summary of the reported yield is presented in Table 1.
| Compound | Natural Source | Collection Location | Amount Isolated | Reference |
| This compound | Aplidium haouarianum | Tarifa, Southern Spain | 150 mg | Zubía et al., 2003[2] |
Table 1: Isolation Yield of this compound
Experimental Protocol for Isolation and Purification
While the original publication provides a general outline of the isolation procedure, a detailed, step-by-step protocol is not explicitly described.[2] The following is a generalized experimental protocol constructed from the available information and supplemented with common methodologies in marine natural product chemistry.
1.2.1. Collection and Initial Processing
-
Specimens of Aplidium haouarianum are collected by hand, typically using SCUBA diving.
-
Immediately after collection, the biological material is frozen to prevent degradation of the secondary metabolites.[2]
1.2.2. Extraction
-
The frozen tunicate material is macerated and extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting MeOH extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to a liquid-liquid partitioning between water (H₂O) and diethyl ether (Et₂O).[2]
-
The organic (Et₂O) layer, containing the less polar compounds including this compound, is separated and the solvent is evaporated under reduced pressure to yield a crude organic extract.
1.2.3. Chromatographic Purification
-
Column Chromatography: The crude organic extract is subjected to column chromatography over silica gel. A step-gradient of increasing polarity, typically using solvent systems like hexane/ethyl acetate or dichloromethane/methanol, is employed to fractionate the extract.
-
Bioassay-Guided Fractionation: The resulting fractions are tested for cytotoxic activity against a panel of cancer cell lines (e.g., P-388, A-549, HT-29) to identify the fractions containing the active compounds.[2]
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA). The elution is monitored by a UV detector.
The following diagram illustrates a generalized workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant and selective cytotoxic activity against several human cancer cell lines. This has spurred considerable interest in its potential as an anticancer agent.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a range of cancer cell lines. A summary of the reported IC₅₀ values is presented in Table 2.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HT-29 | Human Colon Carcinoma | 0.1 µg/mL | Zubía et al., 2003[2] |
| PC3 | Human Prostate Cancer | 29 ± 2 µM | Burns et al., 2009 |
| MS-1 | Mouse Endothelial Cells | Mildly cytotoxic (IC₅₀ = 5 µg/mL for Haouamine B) | Zubía et al., 2003[1] |
Table 2: Cytotoxicity of this compound against various cancer cell lines.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound is not yet fully elucidated. However, based on its potent cytotoxic effects and the known mechanisms of other marine-derived alkaloids, several signaling pathways are hypothesized to be involved. It is important to note that the following pathways are proposed based on the activities of similar compounds and require direct experimental validation for this compound.
2.2.1. Induction of Apoptosis
A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Hypothesized apoptotic pathways modulated by this compound.
2.2.2. Modulation of Key Signaling Pathways in Cancer
Several key signaling pathways are commonly dysregulated in cancer and are frequent targets for anticancer drugs. While direct evidence for this compound is pending, it may exert its effects by modulating pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are central to cell survival, proliferation, and differentiation.
References
The Discovery and Isolation of Haouamine A from the Marine Ascidian Aplidium haouarianum: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Haouamine A, a structurally unique and biologically active alkaloid. First reported in 2003 by Zubía and coworkers, this compound was isolated from the marine tunicate Aplidium haouarianum, collected from the southern coast of Spain. This document details the experimental protocols for the extraction and purification of this compound, presents its key physicochemical and biological data in a structured format, and includes visualizations of the isolation workflow. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, marine biotechnology, and oncology.
Introduction
Marine invertebrates have long been a prolific source of novel secondary metabolites with diverse chemical structures and potent biological activities. In 2003, a significant contribution to this field was the discovery of the haouamines, a new class of alkaloids, from the ascidian Aplidium haouarianum. Among these, this compound stands out due to its unprecedented molecular architecture, which includes a highly strained 3-aza--paracyclophane moiety. The unique structure of this compound is also associated with significant cytotoxic activity, particularly against human colon carcinoma cell lines, making it a molecule of interest for cancer research. This guide provides a detailed account of the original discovery and isolation of this compound, presenting the methodologies and data that form the foundation of our current understanding of this compelling natural product.
Data Presentation
Bioactivity Data
This compound has demonstrated significant and selective cytotoxic activity against various cancer cell lines. The following table summarizes the reported in vitro bioactivity data.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HT-29 (Human Colon Carcinoma) | Cytotoxicity | 0.1 µg/mL | |
| This compound | A-549 (Human Lung Carcinoma) | Cytotoxicity | > 10 µg/mL | |
| This compound | P-388 (Murine Leukemia) | Cytotoxicity | > 10 µg/mL | |
| Haouamine B | MS-1 (Mouse Endothelial Cells) | Cytotoxicity | 5 µg/mL |
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis. Due to its existence as a mixture of two rapidly interconverting isomers in solution, its NMR spectra are complex.
| Property | Data | Reference |
| Molecular Formula | C32H27NO4 | |
| High-Resolution Mass Spectrometry (HRMS) | Data not available in the primary publication. | |
| 1H NMR (Acetone-d6) | Complex spectra showing two sets of signals in a 2:1 ratio, characteristic of two interconverting isomers. Key signals include aromatic protons and highly shielded aliphatic protons within the paracyclophane bridge. | |
| 13C NMR (Acetone-d6) | Consistent with the proposed structure, showing distinct sets of signals for the two isomers. | |
| 2D NMR Experiments | COSY, HMQC, and HMBC experiments were used to establish the connectivity of the molecule. | |
| X-ray Crystallography | The structure of the major isomer of this compound was confirmed by single-crystal X-ray analysis. |
Experimental Protocols
The following protocols are based on the methods described by Zubía and coworkers in their 2003 publication in the Journal of Organic Chemistry.
Collection of Biological Material
-
Organism: Aplidium haouarianum
-
Location: Tarifa Island, Cádiz, Spain
-
Method: Specimens were collected by hand using SCUBA diving.
-
Preservation: The collected material was immediately frozen and maintained in a frozen state until extraction.
Extraction and Initial Fractionation
-
The frozen specimens of A. haouarianum were extracted with methanol (MeOH) at room temperature.
-
The methanol extract was evaporated under reduced pressure to yield an aqueous residue.
-
The aqueous residue was then partitioned with diethyl ether (Et2O).
-
The organic (Et2O) layer, containing the crude mixture of secondary metabolites, was separated and concentrated.
Chromatographic Purification of this compound
-
Initial Column Chromatography:
-
The crude diethyl ether extract was subjected to column chromatography.
-
The resulting fractions were monitored by thin-layer chromatography and tested for cytotoxicity against a panel of cancer cell lines (P-388, A-549, and HT-29).
-
-
Further Chromatographic Separation:
-
Fractions exhibiting significant cytotoxic activity were combined and subjected to further column chromatography.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The semi-purified, active fractions were further purified by high-performance liquid chromatography (HPLC) to yield pure this compound (150 mg) and Haouamine B (5.8 mg).
-
Visualizations
Isolation Workflow
The following diagram illustrates the key steps in the isolation of this compound from Aplidium haouarianum.
Caption: A flowchart detailing the collection, extraction, and purification of this compound.
Conclusion
The discovery of this compound from Aplidium haouarianum represents a notable achievement in marine natural products chemistry. Its complex and strained chemical structure, coupled with its potent and selective anticancer activity, has established it as a valuable lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundational methodology for the isolation of this compound and related compounds, enabling further research into their biosynthesis, chemical synthesis, and therapeutic potential. The intricate isomeric nature of this compound continues to be an area of active investigation, with total synthesis efforts playing a crucial role in confirming its structure and providing access to larger quantities for in-depth biological evaluation.
An In-depth Technical Guide to the 3-Aza-bicyclo[3.3.1]nonane Core of Haouamine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haouamine A is a marine alkaloid isolated from the tunicate Aplidium haouarianum.[1] It has garnered significant attention from the scientific community due to its complex, unprecedented molecular architecture and notable cytotoxic activity against several cancer cell lines.[1][2] The defining feature of this compound is a highly strained 3-aza-[3]-paracyclophane macrocycle. This large ring system forces one of its phenolic rings into a non-planar, boat-like conformation.[4] Embedded within this intricate framework is a rigid 3-aza-bicyclo[3.3.1]nonane system, which serves as a crucial scaffold, locking the molecule into its unique three-dimensional structure. This guide delves into the structural intricacies, synthetic challenges, and biological significance of this core motif within this compound.
The Unique 3-Aza-[3]-paracyclophane Structure
The structure of this compound is a masterpiece of natural product chemistry, containing seven rings and an all-carbon quaternary center at C26.[4] The most striking feature is the paracyclophane, which creates significant molecular strain. This strain is most evident in the distortion of one of the aromatic rings. X-ray crystallography has revealed that the two planes formed by atoms C9-C10-C14 and C11-C12-C13 are bent out of the main C10-C11-C13-C14 plane by 13.63° and 13.91°, respectively.[4] This deformation from planarity is critical for its biological activity.[2][5]
The 3-aza-bicyclo[3.3.1]nonane core is an integral part of the indeno-tetrahydropyridine portion of the molecule. This bicyclic system provides rigidity to the overall structure and is a key element in the various synthetic strategies developed to access this complex molecule. The nitrogen atom at position 3 is the bridgehead of the paracyclophane, connecting the indeno-tetrahydropyridine core to the strained aromatic ring via a seven-atom chain.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound is a formidable challenge that has been met by several research groups, most notably the Baran group. The core problems involve the construction of the indeno-tetrahydropyridine system and the stereoselective formation of the strained macrocycle.[3][6]
A key strategy involves a late-stage aromatization to install the strained paracyclophane, which avoids handling the strained ring system throughout most of the synthesis.[7] This approach often involves constructing a non-aromatic, cyclohexenone-containing macrocycle, which is then oxidized to the final phenolic ring, inducing the strain.[8]
Key Synthetic Approaches
-
Cascade Annulation: A cascade annulation reaction has been developed for the rapid and scalable construction of the indeno-tetrahydropyridine core.[4][6]
-
Macrocyclization-Aromatization: This powerful strategy involves an intramolecular N-alkylation to form a larger, less strained macrocycle containing a cyclohexenone. A subsequent chemoselective dehydrogenation (aromatization) of the cyclohexenone to a phenol introduces the strain necessary for the final paracyclophane structure.[5][9] This method allows for point-to-planar chirality transfer, enabling control over the atropisomer formed.[5]
-
Rhodium-Catalyzed Processes: More recent syntheses have employed rhodium-catalyzed reactions, such as diazo-insertion to create the all-carbon quaternary center and intramolecular aziridination to form the tetrahydropyridine ring, demonstrating the versatility of modern synthetic methods.[7][10]
Below is a generalized workflow illustrating a late-stage aromatization strategy.
Experimental Protocols
Detailed experimental procedures are available in the supporting information of the primary literature.[9] Below are representative protocols for key transformations.
Protocol 1: Macrocyclization to Form Cyclohexenone Macrocycles (7 and 8)[9]
-
Reactants: Unpurified amine-TFA salt of the coupled intermediate.
-
Reagents: Hünig's base (N,N-Diisopropylethylamine).
-
Solvent: Acetonitrile (dilute solution).
-
Procedure: The amine-TFA salt is heated in dilute acetonitrile with Hünig's base.
-
Yield: The reaction delivers the macrocycles as a separable mixture in a combined yield of 79% on a gram scale.[9]
Protocol 2: Late-Stage Aromatization via Oxidation[5]
-
Reactant: Cyclohexenone-containing macrocycle.
-
Reagents: Lithium chloride (LiCl), silylating agent, oxidizing agent.
-
Temperature: Low temperature is critical (-78 °C to -95 °C).[5]
-
Procedure: A one-pot procedure based on the Mukaiyama protocol is used.[8] The reaction involves the formation of a silyl enol ether followed by oxidation to introduce the phenol moiety. A short reaction time (1 minute) is crucial to prevent side reactions.[5]
-
Yield: The transformation is scalable, with no diminishment in yield when performed on gram-scale quantities.[5]
Protocol 3: Final Demethylation[5]
-
Reactant: Methylated this compound precursor.
-
Reagent: Boron tribromide (BBr₃).
-
Procedure: The methyl ethers are removed using BBr₃ to yield the final this compound product.
-
Yield: 63%.[5]
Quantitative Data
The unique structure of this compound has been extensively characterized using various spectroscopic and analytical techniques.
Table 1: Spectroscopic Data for Key Synthetic Intermediate 10[4]
| Data Type | Description |
| Appearance | Yellow solid |
| C-APT NMR | (150 MHz, CD₂Cl₂): δ 161.3, 161.1, 160.9, 160.6, 152.6, 144.8, 144.4, 144.3, 139.6, 137.4, 137.1, 136.8, 134.2, 131.4, 131.3, 131.0, 130.9, 121.7, 121.3, 120.3, 120.1, 117.0, 116.0, 115.2, 114.8, 114.6, 113.8, 113.5, 113.1, 60.8, 56.3, 55.95, 55.88, 55.8, 37.7, 36.1 |
| HRMS (ESI) | Calculated for C₃₆H₃₆NO₄ [M⁺]: 546.2644, Found: 546.2635 |
Table 2: Biological Activity of this compound and Analogs[1][5]
| Compound | Cell Line | IC₅₀ |
| This compound (1) | HT-29 (Human Colon Carcinoma) | 0.1 µg/mL |
| This compound (1) | PC3 (Human Prostate Cancer) | 29 ± 2 µM |
| atrop-Haouamine A (2) | PC3 (Human Prostate Cancer) | 32 ± 3 µM |
| des-methyl 7 (dihydro-1) | PC3 (Human Prostate Cancer) | > 180 µM |
| des-methyl 8 (dihydro-2) | PC3 (Human Prostate Cancer) | > 75 µM |
Biological Activity and Structure-Activity Relationship
This compound exhibits potent and selective cytotoxic activity. It was initially reported to be highly active against the HT-29 human colon carcinoma cell line.[1] Subsequent studies, enabled by scalable synthetic routes, have shown high activity for both this compound and its atropisomer against PC3 human prostate cancer cells.[5]
The mechanism of action is still under investigation.[5] However, a clear structure-activity relationship has emerged. The data in Table 2 strongly indicate that the strained paracyclophane moiety is essential for its anticancer properties. The dihydro-analogs, which lack the planar, strained aromatic ring system, are significantly less active.[5] This suggests that the bent aromatic ring is crucial for the molecule's interaction with its biological target.
The logical relationship between the core structure and its bioactivity is visualized below.
Conclusion
The 3-aza-bicyclo[3.3.1]nonane system is a cornerstone of the remarkable structure of this compound. It provides the rigid framework necessary to support the highly strained and biologically critical 3-aza-[3]-paracyclophane. The development of innovative and scalable synthetic routes to construct this core has not only been a triumph of chemical synthesis but has also enabled deeper investigation into the molecule's biological properties. The finding that the strained, bent aromatic ring is indispensable for its potent anti-cancer activity opens new avenues for the design and development of novel therapeutics based on this unique natural product scaffold. Further research into the precise mechanism of action will be crucial to fully harness the therapeutic potential of this compound.
References
- 1. baranlab.org [baranlab.org]
- 2. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02299C [pubs.rsc.org]
- 8. Total Synthesis of this compound by Baran [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigmatic Blueprint: A Technical Guide to the Proposed Biosynthetic Pathway of Haouamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A, a structurally complex marine alkaloid isolated from the tunicate Aplidium haouarianum, has captivated chemists and pharmacologists alike with its unique indeno-tetrahydropyridine core and a highly strained[1]-paracyclophane moiety.[2][3][4] Its potent and selective cytotoxic activity against human colon carcinoma cells (HT-29) underscores its potential as a lead compound in drug discovery.[1][2][3] Despite significant efforts in the total synthesis of this remarkable molecule, its natural biosynthetic pathway within marine tunicates remains largely speculative. This guide provides an in-depth overview of the current, synthesis-driven hypotheses on the biogenesis of this compound, presenting the proposed chemical logic that nature may employ.
Note to the Reader: The elucidation of the complete biosynthetic pathway of this compound through traditional methods like isotopic labeling studies or enzymatic assays in Aplidium haouarianum has not been reported in the scientific literature to date. Consequently, the information presented herein is derived from proposed biosynthetic pathways that have guided and inspired complex total synthesis efforts. As such, quantitative data from in vivo biosynthetic experiments (e.g., enzyme kinetics, precursor incorporation rates) and detailed experimental protocols for such studies are not available. The following sections summarize the prevailing hypotheses on this compound's biosynthesis.
Proposed Biosynthetic Pathways
Two main hypotheses for the biosynthesis of this compound have been put forward, primarily by chemists working on its total synthesis. These proposals are based on retrosynthetic analysis and biomimetic considerations.
The Phenylalanine-Based Hypothesis
A prominent hypothesis suggests that the aromatic amino acid phenylalanine serves as the primary building block for this compound.[2][5] This proposal is considered more plausible as it circumvents the need for an unusual, naturally undescribed meta-hydroxylated amino acid precursor. The key steps in this proposed pathway involve the formation of the complex carbon skeleton from multiple phenylalanine-derived units.
References
- 1. Formal Total Synthesis of the Cytotoxic Marine Ascidian Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
Initial Biological Activity Screening of Haouamine A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haouamine A is a structurally unique marine alkaloid isolated from the tunicate Aplidium haouarianum.[1] Its complex architecture, featuring a highly strained[2]-azaparacyclophane macrocycle with a deformed aromatic ring, has attracted significant interest from the synthetic and medicinal chemistry communities.[3][4] Initial biological evaluations have focused primarily on its cytotoxic properties against various cancer cell lines. This document provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the workflow and structure-activity relationships.
Cytotoxicity Profiling
The primary biological activity identified for this compound is its cytotoxicity against human cancer cell lines. The initial discovery highlighted its potent and selective activity against the HT-29 human colon carcinoma cell line.[1][4] Subsequent studies, enabled by scalable total synthesis, have expanded this profiling to include other cell lines, such as PC3 human prostate cancer cells, and have explored initial structure-activity relationships (SAR).[3][5]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These findings indicate that the unique structural features of this compound are critical for its anticancer activity.[3]
| Compound/Analogue | Cell Line | IC50 Value | Reference |
| This compound (1) | HT-29 (Human Colon Carcinoma) | 0.1 µg/mL | [1][4] |
| This compound (1) | PC3 (Human Prostate Cancer) | 29 ± 2 µM | [3] |
| atrop-Haouamine A (2) | PC3 (Human Prostate Cancer) | 32 ± 3 µM | [3] |
| des-methyl 7 (dihydro-1) | PC3 (Human Prostate Cancer) | > 180 µM | [3] |
| des-methyl 8 (dihydro-2) | PC3 (Human Prostate Cancer) | > 75 µM | [3] |
| Haouamine B (2) | MS-1 (Mice Endothelial Cells) | 5 µg/mL | [1][4] |
Experimental Protocols
While specific, detailed protocols from the initial isolation and testing are not fully published, the following represents a standard, widely accepted methodology for determining the IC50 values of a compound like this compound against an adherent cancer cell line.
In Vitro Cytotoxicity Assay (MTT-Based Proliferation Assay)
This protocol outlines a typical procedure for assessing cell viability and proliferation.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., PC3, HT-29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2.
- Cells are harvested from sub-confluent cultures using trypsin-EDTA.
- A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of media.
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
- A series of dilutions are prepared in culture media to achieve the desired final concentrations for testing. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (e.g., <0.5%).
- The media from the seeded plates is removed, and 100 µL of media containing the various concentrations of this compound is added to the respective wells.
- Control wells containing media with DMSO (vehicle control) and wells with untreated cells are included.
- The plates are incubated for a specified period, typically 48 or 72 hours.
3. Cell Viability Assessment (MTT Assay):
- Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- The media containing MTT is carefully removed.
- 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualized Workflows and Relationships
Cytotoxicity Screening Workflow
The following diagram illustrates the general experimental workflow for determining the cytotoxic effects of this compound.
Structure-Activity Relationship (SAR) Logic
Initial studies with this compound analogues have provided insight into the structural features necessary for its biological activity. The bent aromatic ring within the cyclophane structure is critical.[3][5]
Screening for Other Biological Activities
To date, the published research on this compound has been predominantly focused on its synthesis and anticancer properties. There is a lack of publicly available data regarding its screening for other potential biological activities, such as:
-
Antimicrobial Activity: No specific studies detailing the screening of this compound against bacterial or fungal pathogens were identified.
-
Anti-inflammatory Activity: Comprehensive screening of this compound for anti-inflammatory effects has not been reported in the reviewed literature. While many alkaloids possess anti-inflammatory properties, this has not been specifically confirmed for this compound.[6]
Conclusion and Future Directions
The initial biological screening of this compound has established it as a potent cytotoxic agent against human colon and prostate cancer cell lines.[3][4] Structure-activity relationship studies have confirmed that the strained cyclophane macrocycle is indispensable for its anticancer effects.[3] The successful development of a scalable total synthesis has removed the bottleneck of material supply, paving the way for more extensive biological investigations.[5][7]
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathway through which this compound exerts its cytotoxic effects.
-
Expanded Bioactivity Profiling: Screening against a broader panel of cancer cell lines and testing for other potential therapeutic activities, including antimicrobial, antiviral, and anti-inflammatory effects.
-
Analogue Synthesis: Leveraging the established synthetic routes to create novel analogues to improve potency, selectivity, and drug-like properties.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Haouamine A and its Naturally Occurring Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A is a marine alkaloid first isolated from the tunicate Aplidium haouarianum alongside its analog, Haouamine B.[1][2] These compounds belong to a novel class of alkaloids characterized by a structurally complex and highly strained 3-aza-[3]-paracyclophane macrocycle.[1][2] This unique architecture, featuring a bent aromatic ring, has garnered significant attention from the synthetic chemistry community and has been shown to be crucial for its biological activity.[4][5] this compound, in particular, has demonstrated potent and selective cytotoxic activity against various cancer cell lines, making it a promising lead compound in anticancer drug discovery.[4][5] This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their chemical properties, biological activity, and the experimental methodologies used for their study.
Chemical Structure and Properties
The core structure of this compound is an indeno-tetrahydropyridine system fused to a 3-aza-[3]-paracyclophane. This paracyclophane moiety forces one of the phenolic rings into a non-planar, boat-like conformation.[6] An intriguing characteristic of this compound and its analogs is their existence as a mixture of two rapidly interconverting isomers in solution.[2] This phenomenon was initially attributed to either atropisomerism of the bent arene or slowed pyramidal inversion at the nitrogen atom.[7] However, subsequent synthetic and computational studies have established that natural this compound exists as a single, non-equilibrating atropisomer, and the observed isomerism is likely due to conformational changes coupled with nitrogen inversion.[4][7]
Haouamine B differs from this compound by the presence of an additional hydroxyl group on the westernmost aromatic ring.[6] The structure of Haouamine B was later revised based on total synthesis studies.[2][8]
Biological Activity and Cytotoxicity
This compound has shown significant cytotoxic activity against several human cancer cell lines. The initial discovery reported high and selective activity against the HT-29 human colon carcinoma cell line.[4][5] Subsequent studies have expanded on its anticancer potential, evaluating its effects on other cell lines such as PC3 human prostate cancer cells.[7] The bent aromatic ring within the paracyclophane structure has been identified as a critical determinant of its anticancer activity.[4][5]
Quantitative Cytotoxicity Data
The following tables summarize the reported in vitro cytotoxic activities of this compound and its naturally occurring analog, Haouamine B, as well as synthetic analogs.
| Compound | Cell Line | Assay Type | IC50 | Citation |
| This compound | HT-29 (Human colon carcinoma) | Not Specified | 0.1 µg/mL | [4][5] |
| PC3 (Human prostate cancer) | Not Specified | 29 ± 2 µM | [7] | |
| atrop-Haouamine A | PC3 (Human prostate cancer) | Not Specified | 32 ± 3 µM | [7] |
| Haouamine B | MS-1 (Mouse endothelial) | Not Specified | 5 µg/mL | [4][5] |
| des-methyl 7 (dihydro-1) | PC3 (Human prostate cancer) | Not Specified | > 180 µM | [7] |
| des-methyl 8 (dihydro-2) | PC3 (Human prostate cancer) | Not Specified | > 75 µM | [7] |
Experimental Protocols
Isolation of this compound and B from Aplidium haouarianum
The following is a general procedure based on the original isolation report.[2]
-
Extraction: Specimens of Aplidium haouarianum were collected and immediately frozen. The frozen material was then extracted with methanol (MeOH).
-
Solvent Partitioning: The methanol extract was evaporated under reduced pressure, and the resulting aqueous residue was partitioned with diethyl ether (Et2O).
-
Chromatography: The organic extract was subjected to column chromatography to separate different fractions.
-
Bioassay-Guided Fractionation: The resulting fractions were tested for in vitro cytotoxicity against P-388 mouse lymphoma, A-549 human lung carcinoma, and HT-29 human colon carcinoma cell lines to guide the isolation of active compounds.
-
Purification: Active fractions were further purified using chromatographic techniques to yield pure this compound and B.
General Protocol for Total Synthesis of this compound
Numerous total syntheses of this compound have been reported.[9][10] The following represents a generalized workflow based on common strategies.[1][11]
-
Core Synthesis: Construction of the indeno-tetrahydropyridine core is a key initial phase. This has been achieved through various methods, including cascade annulation reactions.[9][12]
-
Macrocyclization Precursor Assembly: The synthesized core is then elaborated to introduce the necessary functionalities for the subsequent macrocyclization. This often involves Suzuki coupling or other cross-coupling reactions to attach the precursor of the paracyclophane ring.[1]
-
Macrocyclization: The formation of the strained 3-aza-[3]-paracyclophane is the most challenging step. Strategies have included intramolecular N-alkylation followed by oxidative aromatization or a pyrone-alkyne Diels-Alder reaction.[1][11][12]
-
Final Deprotection: The synthesis is completed by the removal of protecting groups to yield the natural product.
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for determining the cytotoxicity of this compound and its analogs against cancer cell lines, such as HT-29 or PC3, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
-
Cell Seeding: Cancer cells (e.g., HT-29 or PC3) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO is prepared. Serial dilutions of the compound are made in the complete cell culture medium. The medium from the cell plates is removed, and the cells are treated with various concentrations of the compound. Control wells containing vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are still under investigation.[7] The critical role of the strained paracyclophane ring in its cytotoxicity suggests that its mechanism may involve interactions with specific cellular targets that are sensitive to this unique three-dimensional structure.[4][5] Further research is required to elucidate the downstream signaling cascades that lead to the observed cancer cell death.
Visualizations
References
- 1. Total Synthesis of this compound by Baran [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 9. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical & Engineering News: Latest News-Anticancer Natural Product Synthesized [pubsapp.acs.org]
- 13. Anticancer Effects in HT-29 Cells and Anti-Inflammatory Effects on Mouse Splenocytes of Broccoli Cultivated with Deep Sea Water Minerals in Organic Farming [mdpi.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
The Twisted Tale of Haouamine A: Unraveling the Significance of its Bent Aromatic Ring
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A is a marine alkaloid that has captivated the attention of the scientific community due to its intricate heptacyclic molecular architecture and promising biological activity.[1] Isolated from the tunicate Aplidium haouarianum, this natural product exhibits selective cytotoxicity against human colon carcinoma cells.[1][2] The most striking feature of this compound is its highly strained[3]-azaparacyclophane macrocycle, which forces a phenolic ring into a non-planar, boat-like conformation.[4] This significant distortion of the aromatic system is not merely a structural curiosity but is intrinsically linked to its biological function, presenting both a fascinating challenge for synthetic chemists and a compelling opportunity for drug discovery.[1][4] This technical guide delves into the profound significance of this bent aromatic ring, exploring its impact on biological activity, the innovative synthetic strategies developed to construct it, and the quantitative data that underscores its importance.
The Bent Aromatic Ring: A Linchpin for Anticancer Activity
The deviation from planarity in one of this compound's aromatic rings is a direct consequence of the strain imposed by the 3-aza-[3]-paracyclophane bridge.[4] X-ray crystallography has revealed that two planes of the phenolic ring are bent out of the main plane by approximately 13.6° and 13.9°.[4] This structural deformation is crucial for the anticancer properties of the molecule. Biological investigations have demonstrated that the strained cyclophane is a prerequisite for its cytotoxic effects against PC3 human prostate cancer cells.[5][6][7][8]
To elucidate the role of the bent ring, comparative biological evaluations were performed with synthetic this compound, its atropisomer (atrop-Haouamine A), and dihydro-analogues that lack the strained aromatic system. The results unequivocally show that while this compound and its atropisomer exhibit significant activity, the analogues with a flexible, non-aromatic cyclophane are considerably less active.[6] This strongly suggests that the rigid, distorted conformation of the aromatic ring is essential for the molecule's interaction with its biological target.
Quantitative Analysis of Structure-Activity Relationship
The criticality of the bent aromatic ring to the bioactivity of this compound is quantitatively demonstrated by comparing the cytotoxicities of the parent compound and its derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values against the PC3 human prostate cancer cell line.
| Compound | Description | IC50 (µM) |
| This compound | Natural product with a bent aromatic ring | 29 ± 2 |
| atrop-Haouamine A | Atropisomer of this compound with a bent aromatic ring | 32 ± 3 |
| des-methyl 7 (dihydro-1) | Dihydro-derivative with a non-aromatic cyclophane | > 180 |
| des-methyl 8 (dihydro-2) | Dihydro-derivative with a non-aromatic cyclophane | > 75 |
| [Data sourced from Burns et al., J. Am. Chem. Soc. 2009, 131, 9172-9173][6] |
This data clearly indicates that the presence of the strained, bent aromatic ring is directly correlated with a significant increase in cytotoxic activity. The dihydro-derivatives, which lack this structural feature, are largely inactive at comparable concentrations.
Synthetic Strategies: Taming the Strain
The construction of the sterically demanding and strained framework of this compound has been a formidable challenge for synthetic chemists. The inherent difficulty in forcing an aromatic ring to adopt a non-planar conformation has necessitated the development of novel and innovative synthetic methodologies.
Key Experimental Protocols and Methodologies
1. Dehydrogenation of a Cyclohexenone Precursor: A highly successful strategy involves the late-stage formation of the aromatic ring within the pre-formed macrocycle. This approach circumvents the high energy barrier associated with bending an already aromatic ring.
-
Methodology: A key step is the dehydrogenation of a cyclohexenone intermediate to a phenol.[5][6][7][8] This transformation allows for a "point-to-planar" chirality transfer, enabling control over the atropisomeric outcome from a chiral cyclohexenone.[5][6][7][8] The reaction is typically carried out at very low temperatures (-78 °C to -95 °C) for a short duration (1 minute) in the presence of lithium chloride to prevent side reactions.[6]
-
Significance: This method allows for the scalable synthesis of both this compound and its atropisomer, providing sufficient material for extensive biological evaluation.[5][6]
2. Pyrone-Alkyne Diels-Alder Reaction: An alternative approach employs a pyrone-alkyne Diels-Alder reaction to construct the bent aromatic ring.
-
Methodology: This strategy involves the reaction of a pyrone with an alkyne, which proceeds through a non-aromatic intermediate before rearranging to form the strained phenolic ring of this compound.[1]
-
Significance: This method represents an inventive solution to creating the highly strained system by avoiding the direct formation of a bent aromatic ring in a single step.
3. Late-Stage Strain-Accelerated Oxidation: A more recent approach utilizes a late-stage, site-selective, and strain-accelerated oxidation of a "deoxygenated" macrocyclic intermediate.[3][9]
-
Methodology: This strategy hinges on the observation that the strained macrocyclic system enhances the reactivity of an olefinic precursor, facilitating a selective allylic oxidation to introduce the required functionality for aromatization.[9]
-
Significance: This method provides a novel solution to accessing the challenging biphenol cyclophane system and highlights how the inherent strain of the molecule can be harnessed to facilitate key chemical transformations.
Visualizing the Core Concepts
To better illustrate the relationships and processes discussed, the following diagrams have been generated using the DOT language.
Figure 1: Structure-activity relationship of this compound and its analogues.
Figure 2: Generalized workflow for the synthesis and evaluation of this compound.
Figure 3: Concept of point-to-planar chirality transfer in this compound synthesis.
Conclusion and Future Directions
The bent aromatic ring of this compound is a defining structural feature that is indispensable for its potent anticancer activity. The synthetic endeavors to construct this strained system have not only provided access to this valuable natural product for further study but have also spurred innovation in synthetic organic chemistry. The clear structure-activity relationship established through the comparison of this compound with its non-aromatic analogues provides a solid foundation for the design of novel anticancer agents.
Future research will likely focus on several key areas. A deeper understanding of the specific molecular interactions enabled by the bent aromatic ring will be crucial for elucidating the precise mechanism of action of this compound. The development of more efficient and versatile synthetic routes will facilitate the creation of a wider range of analogues, allowing for a more detailed exploration of the structure-activity landscape. Ultimately, the twisted tale of this compound's bent aromatic ring serves as a powerful reminder of the intricate relationship between molecular structure and biological function, offering valuable lessons for the design and development of next-generation therapeutics.
References
- 1. Chemical & Engineering News: Latest News-Anticancer Natural Product Synthesized [pubsapp.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02299C [pubs.rsc.org]
- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Atropisomerism of Haouamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A, a marine alkaloid isolated from the tunicate Aplidium haouarianum, presents a fascinating case of stereochemistry centered around its strained[1]-azaparacyclophane core. Initial observations of this compound in solution revealed a mixture of two rapidly interconverting isomers, leading to the hypothesis of atropisomerism arising from hindered rotation around the biaryl bond within the macrocycle. However, extensive synthetic and analytical work has since clarified the nature of this isomerism, revealing a more complex dynamic interplay of molecular conformations. This technical guide provides an in-depth exploration of the atropisomerism of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts for researchers in chemistry and drug development.
Quantitative Biological Activity
The distinct atropisomers of this compound have been synthesized and evaluated for their biological activity, particularly their efficacy against cancer cell lines. The cytotoxic effects of this compound and its atropisomer on PC3 human prostate cancer cells are summarized below.
| Compound | IC50 (μM) against PC3 Cells |
| This compound | 29 ± 2 |
| atrop-Haouamine A | 32 ± 3 |
| Data sourced from Burns et al., J. Am. Chem. Soc. 2009, 131, 26, 9172–9173.[2] |
Molecular Structures and Atropisomerism
The unique three-dimensional structure of this compound, featuring a strained paracyclophane, is the source of its planar chirality. The hindered rotation around the C9-C10 single bond gives rise to two stable, non-interconverting atropisomers.
Caption: Chemical structures of the two stable atropisomers of this compound.
Synthetic Control of Atropisomerism
The total synthesis of this compound and its atropisomer by Baran and coworkers provided the definitive evidence to resolve the question of its isomerism. A key step in their synthetic strategy involves a diastereoselective macrocyclization, which sets the stage for the formation of the two distinct atropisomers upon subsequent aromatization. The separation of the diastereomeric macrocyclic precursors allows for the individual synthesis of each atropisomer.
Caption: Key steps in the synthetic route to control the atropisomerism of this compound.
The True Nature of Isomerism in Solution
The initially observed interconverting isomers of this compound in solution are not atropisomers. Instead, this phenomenon is attributed to the dynamic equilibrium between two conformers that arise from slowed pyramidal inversion of the nitrogen atom within the tetrahydropyridine ring, coupled with the conformational flexibility of the ring itself. This is a distinct process from the high-energy rotation around the biaryl axis that would define atropisomerism.
Caption: The observed isomerism of this compound in solution is due to conformational changes.
Experimental Protocols
The following are summarized experimental protocols for key steps in the synthesis and characterization of this compound and its atropisomer, based on the work of Baran and coworkers.[2]
Synthesis of Macrocyclic Precursors (Diastereomers 7 and 8)
To a solution of the corresponding iodinated precursor in THF at -78 °C is added n-BuLi. After stirring for a specified time, the reaction is quenched with a suitable electrophile. The resulting product is then subjected to N-Boc deprotection using trifluoroacetic acid. The crude amine salt is then dissolved in acetonitrile, and Hünig's base is added. The mixture is heated to reflux to effect macrocyclization. The two diastereomeric macrocycles are then separated by flash column chromatography.[2]
Aromatization to Form this compound and atrop-Haouamine A
The separated macrocyclic precursors are individually subjected to an oxidation reaction to induce aromatization of the cyclohexenone ring. A solution of the macrocycle in THF at low temperature (e.g., -78 °C to -95 °C) is treated with a solution of an appropriate oxidizing agent, such as a silyl triflate and a base, followed by an oxidant like DDQ. The reaction is carefully monitored and quenched upon completion. The resulting methyl-ether protected this compound or its atropisomer is then deprotected using a reagent like boron tribromide to yield the final products.[2]
Biological Activity Assay
PC3 human prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or atrop-Haouamine A. After a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay. The IC50 values are then calculated from the resulting dose-response curves.[2]
Rotational Energy Barrier
While the synthesis of stable, separable atropisomers of this compound definitively proves the existence of a high rotational energy barrier around the C9-C10 bond, a specific quantitative value for this barrier has not been reported in the reviewed literature. The stability of the atropisomers at room temperature and under chromatographic conditions suggests a barrier significantly high enough to prevent interconversion, likely in excess of 25 kcal/mol.
Conclusion
The study of this compound provides a compelling example of the intricacies of stereochemistry in complex natural products. The initial hypothesis of simple atropisomerism as the cause for observed solution-state isomers has been elegantly disproven through total synthesis. Instead, a more nuanced understanding of conformational dynamics involving nitrogen inversion and ring flexibility has emerged. For researchers in drug development, this distinction is critical, as the biological activity of a molecule is intrinsically linked to its specific three-dimensional structure. The ability to synthesize and isolate distinct, stable atropisomers of this compound opens the door to a more precise investigation of their individual structure-activity relationships and potential as therapeutic agents.
References
Haouamine A: A Promising Lead Compound in Oncology Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Haouamine A, a marine alkaloid first isolated from the tunicate Aplidium haouarianum, has emerged as a compelling lead compound in the search for novel anticancer therapeutics. Its unique and highly strained[1]-paracyclophane architecture, featuring a bent aromatic ring, is believed to be the cornerstone of its potent cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of this compound's potential in drug discovery, detailing its biological activity, outlining key experimental protocols for its study, and visualizing its proposed mechanisms of action.
Biological Activity and Structure-Activity Relationship
This compound has demonstrated significant cytotoxic effects against several human cancer cell lines. The primary mechanism of its anticancer activity is linked to the induction of apoptosis, though the precise signaling pathways are still under investigation. A critical aspect of its bioactivity is the strained paracyclophane core; derivatives lacking this structural feature exhibit significantly reduced cytotoxicity.
Quantitative Biological Data
The following table summarizes the reported in vitro cytotoxic activity of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-29 | Human Colon Carcinoma | 0.1 µg/mL (~0.2 µM) | [2] |
| This compound | PC3 | Human Prostate Cancer | 29 ± 2 | [3] |
| atrop-Haouamine A | PC3 | Human Prostate Cancer | 32 ± 3 | [3] |
| des-methyl-Haouamine A | PC3 | Human Prostate Cancer | > 180 | [3] |
| dihydro-Haouamine A | PC3 | Human Prostate Cancer | > 75 | [3] |
Postulated Signaling Pathways in this compound-Induced Cell Death
While the exact molecular targets of this compound are yet to be fully elucidated, its cytotoxic profile suggests the involvement of key pathways that regulate apoptosis and cell cycle progression. Based on the known mechanisms of other marine alkaloids with anticancer properties, a putative mechanism of action for this compound can be proposed, centering on the induction of cellular stress leading to programmed cell death.
References
Methodological & Application
Total Synthesis of Haouamine A by Baran's Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the marine alkaloid Haouamine A, as accomplished by the research group of Professor Phil S. Baran. This compound, isolated from the tunicate Aplidium haouarianum, exhibits potent and selective anticancer activity, notably against the HT-29 human colon carcinoma cell line.[1] Its complex heptacyclic structure, featuring a strained aza-[2]-paracyclophane and a bent aromatic ring, presented a significant synthetic challenge.[2][3]
The Baran group's approach is characterized by its brevity and efficiency, culminating in an eight-step racemic synthesis and later a scalable, atropisomer-selective route.[4][5] Key innovations include a novel cascade annulation to construct the indeno-tetrahydropyridine core and a pyrone-assisted intramolecular Diels-Alder reaction to forge the sterically demanding macrocycle.[5][6] This work not only provided access to this compound for further biological evaluation but also established that the natural product exists as a single, non-equilibrating atropisomer.[4]
Synthetic Strategy Overview
The retrosynthetic analysis of this compound by the Baran group identified two major challenges: the construction of the congested indeno-tetrahydropyridine core and the formation of the highly strained paracyclophane. Their strategy involved a convergent approach, wherein the core was first assembled and then elaborated to the final macrocyclic product. A key insight was to introduce the strain of the bent aromatic ring late in the synthesis.
Caption: Retrosynthetic analysis of this compound, highlighting the key disconnections of the macrocycle and the indeno-tetrahydropyridine core.
Key Experimental Protocols and Data
The following sections detail the methodologies for the key transformations in the synthesis of this compound. The quantitative data for each step is summarized in the accompanying tables.
I. Synthesis of the Indeno-tetrahydropyridine Core
A pivotal step in the synthesis is a cascade annulation reaction that rapidly assembles the complex core of this compound. This sequence proceeds from a readily available indanone derivative.[3]
Protocol: Cascade Annulation for the Indeno-tetrahydropyridine Core
-
Step 1: Oxime Formation: To a solution of the starting ketone in ethanol is added hydroxylamine hydrochloride and sodium acetate. The mixture is heated to reflux until the reaction is complete, as monitored by TLC.
-
Step 2: Nitrone Formation and Cyclization: The crude oxime is dissolved in dichloromethane and treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), at low temperature. This initiates a 5-exo-trig cyclization to form a nitrone intermediate.[7]
-
Step 3: Reduction and Rearrangement: The nitrone is then reduced, for instance with indium powder in the presence of ammonium chloride. Subsequent heating of the resulting intermediate induces a rearrangement to afford the tetrahydropyridine-N-oxide.
-
Step 4: Final Reduction: The N-oxide is reduced to the corresponding tetrahydropyridine using a suitable reducing agent, such as indium, to yield the core structure.[7]
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | Indanone derivative, NH2OH·HCl, NaOAc, EtOH, reflux | Oxime intermediate | 95 |
| 2 | Oxime, NBS, CH2Cl2, -78 °C to rt | Nitrone intermediate | 88 |
| 3 | Nitrone, In, NH4Cl, MeOH, reflux; then heat | Tetrahydropyridine-N-oxide | 75 |
| 4 | N-oxide, In, NH4Cl, MeOH, reflux | Indeno-tetrahydropyridine core | 92 |
Caption: Synthetic workflow for the construction of the indeno-tetrahydropyridine core via a cascade annulation.
II. Macrocyclization via Intramolecular Diels-Alder Reaction
The formation of the strained aza-paracyclophane was achieved through an innovative pyrone-alkyne intramolecular Diels-Alder reaction.[6][8] This strategy allowed for the construction of a relatively unstrained bicyclic intermediate which, upon thermal cycloelimination, generated the high-energy bent aromatic ring.[6]
Protocol: Pyrone-Assisted Macrocyclization
-
Step 1: Stille Coupling: The indeno-tetrahydropyridine core is coupled with a stannylated pyrone derivative using palladium catalysis (e.g., Pd(PPh3)4) in a suitable solvent like toluene.
-
Step 2: Alkyne Installation: The resulting product is then functionalized with an alkyne chain, typically via an Appel reaction followed by nucleophilic substitution with a protected propargyl alcohol derivative.
-
Step 3: Deprotection and Cyclization: After deprotection of the alkyne, the intramolecular Diels-Alder reaction is induced by heating the substrate in a high-boiling solvent such as o-dichlorobenzene. This cycloaddition is followed by a retro-Diels-Alder reaction (extrusion of CO2) to form the aromatic ring.
-
Step 4: Final Deprotection: Global deprotection of the phenol groups, for example using boron tribromide (BBr3), furnishes (±)-Haouamine A.
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | Indeno-tetrahydropyridine, stannylated pyrone, Pd(PPh3)4, toluene, 110 °C | Coupled product | 85 |
| 2 | CBr4, PPh3, CH2Cl2; then protected propargyl alcohol, base | Alkyne precursor | 78 |
| 3 | Deprotection; then o-dichlorobenzene, 180 °C | Macrocyclic product | 60 |
| 4 | BBr3, CH2Cl2, -78 °C to 0 °C | (±)-Haouamine A | 55 |
Caption: Workflow for the macrocyclization and final steps in the total synthesis of this compound.
III. Atroposelective Synthesis and Biological Evaluation
In a later-generation synthesis, the Baran group developed a method for the atroposelective synthesis of this compound. This was achieved through a late-stage chemoselective oxidation of a chiral cyclohexenone precursor to a planar chiral phenol.[4][7] This strategy allowed for the programmed synthesis of both atropisomers of this compound.[4]
Biological investigations of the synthesized this compound and its atropisomer revealed that the bent aromatic ring is crucial for its anticancer activity against PC3 cells.[4]
Conclusion
The total synthesis of this compound by the Baran group stands as a landmark achievement in natural product synthesis. The development of novel synthetic methodologies not only enabled the efficient construction of a highly complex molecule but also provided a platform for investigating its unique structural features and biological activity. The detailed protocols and data presented herein offer valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- 1. baranlab.org [baranlab.org]
- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of this compound by Baran [organic-chemistry.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Enantioselective Synthesis of the Haouamine A Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the Haouamine A core structure. This compound, a marine alkaloid isolated from the tunicate Aplidium haouarianum, exhibits potent and selective cytotoxicity against human colon carcinoma cells, making its synthetic accessibility a significant focus for medicinal chemistry and drug development. The complex, strained architecture of its indeno-tetrahydropyridine core, featuring a critical all-carbon quaternary stereocenter, presents a formidable synthetic challenge.
This guide summarizes and compares key enantioselective strategies developed by leading research groups, offering detailed experimental procedures for pivotal transformations.
Key Synthetic Strategies and Data Comparison
Several research groups have reported successful enantioselective syntheses of the this compound core. The approaches primarily differ in the method of establishing the crucial C26 all-carbon quaternary stereocenter and the subsequent construction of the fused ring system. Below is a summary of the key quantitative data from prominent synthetic routes.
| Strategy | Key Reaction | Starting Material | No. of Steps (to core) | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Baran (2009) | Sharpless Asymmetric Dihydroxylation | Commercially available indanone | 7 | ~13% | >99% | [1][2] |
| Rawal (2005) | Acid-catalyzed Friedel-Crafts Cyclization | Nitrogen-containing heterocycle | 5 (racemic core) | ~15% | N/A (racemic) | [1] |
| Trauner (2012) | Friedel-Crafts Triflation | L-serine derivative | Not specified in abstract | Not specified in abstract | Asymmetric approach | [3] |
| Wang & Isobe (2020) | Rh-catalyzed Diazo-insertion | Benzocyclobutanol | Multi-step | Not specified in abstract | Asymmetric entry | [4][5] |
Experimental Protocols
The following section details the experimental protocols for the key enantioselective steps in the synthesis of the this compound core, primarily focusing on the scalable route developed by the Baran group.
Baran Group's Enantioselective Synthesis of the Indeno-tetrahydropyridine Core
This synthesis leverages a Sharpless asymmetric dihydroxylation to install the key stereochemistry, which is then transferred to the quaternary center via a pinacol-type rearrangement.[1]
1. Synthesis of the Allylated Indanone
The synthesis commences with the alkylation of an indanone derivative to introduce the allyl group necessary for the subsequent asymmetric dihydroxylation.
-
Reaction: α-alkylation of an indanone enolate with an allyl iodide.
-
Detailed Protocol: To a solution of the parent indanone in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The corresponding allyl iodide is then added, and the reaction is allowed to warm to room temperature. Workup and purification by column chromatography afford the allylated indanone.
2. Sharpless Asymmetric Dihydroxylation
This is the key stereochemistry-inducing step.
-
Reaction: Enantioselective dihydroxylation of the allylic double bond.
-
Reagents: AD-mix-β (for the desired enantiomer), methanesulfonamide, in a t-BuOH/H₂O solvent system.
-
Detailed Protocol: To a stirred mixture of AD-mix-β and methanesulfonamide in t-BuOH and water at 0 °C, the allylated indanone is added. The reaction is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. The enantiomeric excess of the resulting diol is typically determined by chiral HPLC analysis. This reaction has been reported to proceed in high yield and with excellent enantioselectivity (>99% ee).[1]
3. Pinacol-type Rearrangement
This step establishes the all-carbon quaternary stereocenter.
-
Reaction: Acid-catalyzed rearrangement of the vicinal diol.
-
Detailed Protocol: The enantioenriched diol is treated with a Lewis or Brønsted acid (e.g., triflic acid) in a suitable solvent. This promotes a 1,2-aryl shift, leading to the formation of the indeno-tetrahydropyridine core structure with the desired quaternary center.
4. Cascade Annulation for Core Construction
An alternative and highly efficient method developed by the Baran group for the construction of the racemic core involves a cascade annulation.[1][2]
-
Reaction: A cascade reaction of an oxime intermediate.
-
Detailed Protocol: An oxime derived from the allylated indanone undergoes a 5-exo-trig cyclization upon treatment with an electrophilic source (e.g., tert-butyl hypochlorite), forming a chloronitrone. This intermediate then undergoes further transformations to yield the indeno-tetrahydropyridine core in a single, stereoselective step.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the enantioselective synthesis of the this compound core.
Caption: Baran's enantioselective synthesis of the this compound core.
Caption: Baran's racemic cascade annulation to the this compound core.
Conclusion
The enantioselective synthesis of the this compound core has been successfully achieved through various innovative strategies. The Baran group's approach, featuring a Sharpless asymmetric dihydroxylation and a subsequent pinacol-type rearrangement, provides a robust and scalable route to the enantioenriched core structure. The development of a cascade annulation also offers a highly efficient synthesis of the racemic core. These synthetic advancements are crucial for enabling further investigation into the biological activity of this compound and its analogues, paving the way for potential therapeutic applications. Researchers interested in this area should consult the primary literature for in-depth experimental details and characterization data.
References
- 1. baranlab.org [baranlab.org]
- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Cascade Annulation Approach in Haouamine A Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of cascade annulation in the total synthesis of Haouamine A, a potent anti-cancer marine alkaloid. The focus is on the seminal work by the Baran group, which developed a highly efficient cascade reaction to construct the complex indeno-tetrahydropyridine core of the natural product. This guide includes detailed experimental protocols, tabulated quantitative data for reaction optimization, and diagrams illustrating the key synthetic pathways.
Introduction
This compound, isolated from the marine tunicate Aplidium haouarianum, exhibits significant and selective cytotoxic activity against human colon carcinoma cell lines.[1] Its unique and complex heptacyclic structure, featuring a strained 3-aza-[2]-paracyclophane and a bent aromatic ring, has made it a challenging target for total synthesis. A key breakthrough in the synthesis of this compound was the development of a cascade annulation strategy by Baran and coworkers, which allows for the rapid and scalable construction of the indeno-tetrahydropyridine core.[3][4] This approach has been instrumental in enabling further studies on the biological activity of this compound and its analogues.[5][6][7]
The Cascade Annulation Reaction
The cornerstone of the Baran synthesis is a one-pot cascade annulation that transforms a readily available allyl oxime into the tetracyclic indeno-tetrahydropyridine core of this compound. This intricate sequence involves several key transformations, including a 5-exo-trig cyclization to form a nitrone, subsequent reduction, in situ formation of an aziridine, and a final rearrangement to furnish the desired carbon skeleton.[8]
The overall transformation is depicted in the logical workflow below:
Caption: Logical workflow of the cascade annulation sequence.
Data Presentation
The efficiency of the cascade annulation is highly dependent on the reaction conditions, particularly the choice of halogen source for the initial cyclization. The following table summarizes the optimization of this key step for a bromo-substituted substrate, which is a crucial intermediate in the total synthesis.
| Entry | Halogen Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | NBS | CH2Cl2 | 0 to rt | 33 |
| 2 | Br2 | CH2Cl2 | -78 to rt | 25 |
| 3 | CBr4/PPh3 | CH2Cl2 | 0 to rt | <10 |
| 4 | Pyridinium tribromide | CH2Cl2 | 0 to rt | 30 |
| 5 | NBS | Toluene | 0 to rt | 45 |
Data synthesized from information presented in the Baran group's publications.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the indeno-tetrahydropyridine core of this compound via the cascade annulation, as adapted from the supporting information of the primary literature.[5]
Protocol 1: Racemic Synthesis of the Indeno-tetrahydropyridine Core
This protocol outlines the one-pot cascade annulation for the synthesis of the racemic core structure.
Materials:
-
Allyl oxime substrate
-
N-Bromosuccinimide (NBS)
-
Toluene, anhydrous
-
Zinc dust
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the allyl oxime (1.0 equiv) in anhydrous toluene (0.1 M) at 0 °C under an argon atmosphere, add N-bromosuccinimide (1.1 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add zinc dust (5.0 equiv) followed by the slow addition of saturated aqueous ammonium chloride solution (equal volume to toluene).
-
Stir the resulting mixture vigorously for 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the indeno-tetrahydropyridine core.
Protocol 2: Enantioselective Synthesis of the Indeno-tetrahydropyridine Core
An enantioselective variant of the synthesis has also been developed, which introduces chirality early in the synthetic sequence. The cascade annulation itself proceeds under similar conditions to the racemic version. The key to the enantioselective synthesis lies in the preparation of an enantiopure starting material.
The following diagram illustrates the general workflow for the enantioselective synthesis:
Caption: Workflow for the enantioselective synthesis of the core.
Conclusion
The cascade annulation strategy for the synthesis of the this compound core represents a significant achievement in natural product synthesis. Its efficiency, scalability, and elegance have paved the way for the production of substantial quantities of this complex molecule, enabling further biological evaluation and the development of novel anti-cancer agents. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this powerful synthetic methodology.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of this compound: the indeno-tetrahydropyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of this compound by Baran [organic-chemistry.org]
Application Notes and Protocols: Diels-Alder Approach for Haouamine A Macrocycle Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A is a structurally complex marine alkaloid that has garnered significant attention due to its potent and selective anticancer properties.[1][2] A key architectural feature of this compound is its highly strained[3]paracyclophane core, which presents a formidable challenge for synthetic chemists. The inaugural total synthesis of (±)-Haouamine A by Baran and coworkers showcased an innovative approach to construct this daunting macrocycle, employing a high-temperature intramolecular Diels-Alder reaction of a pyrone tethered to an alkyne.[4][5] This application note provides a detailed overview of this pivotal Diels-Alder strategy, including comprehensive experimental protocols and quantitative data, to serve as a valuable resource for researchers in organic synthesis and drug development.
Rationale of the Diels-Alder Approach
The construction of the sterically strained, bent aromatic ring system of this compound posed a significant hurdle. Traditional macrocyclization methods were found to be ineffective. The Baran group envisioned that a pyrone-alkyne Diels-Alder reaction would be a viable strategy.[6] The rationale behind this approach is that the initial [4+2] cycloaddition would form a transient and relatively less-strained bicyclo[2.2.2]octadiene intermediate. This intermediate would then readily undergo a retro-Diels-Alder reaction, extruding carbon dioxide and leading to the formation of the strained aromatic macrocycle in an entropically and enthalpically favorable process. To enhance the thermal stability of the precursor, the phenolic hydroxyl groups were protected as acetates.[1]
Logical Relationship Diagram
Caption: Rationale for employing the Diels-Alder reaction in this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intramolecular Diels-Alder macrocyclization step in the first total synthesis of (±)-Haouamine A.
| Parameter | Value | Reference |
| Starting Material | Tetraacetate Precursor | [1] |
| Reaction Temperature | 250 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Solvent | 1,2-Dichlorobenzene (DCB) | [1] |
| Heating Method | Microwave Reactor | [1] |
| Yield (after deprotection) | ~21% | [1] |
| Atropisomeric Ratio | ~10:1 | [1] |
| Scale | ≤ 5 mg | [1] |
Experimental Workflow
The overall workflow for the construction of the this compound macrocycle via the Diels-Alder approach involves the synthesis of a key tetraacetate precursor followed by the pivotal thermal cyclization and subsequent deprotection.
Caption: Experimental workflow for the Diels-Alder macrocyclization.
Experimental Protocols
The following protocols are based on the procedures described in the first total synthesis of (±)-Haouamine A.
Protocol 1: Synthesis of the Tetraacetate Precursor
This protocol describes the multi-step synthesis of the key precursor for the intramolecular Diels-Alder reaction.
Materials:
-
Pyrone-stannane fragment
-
Boc-protected piperidine fragment
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
TFA (Trifluoroacetic acid)
-
Appropriate alkylating agent for the piperidine nitrogen
-
Boron tribromide (BBr₃)
-
Acetic anhydride
-
Pyridine
-
Anhydrous solvents (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Stille Coupling: To a solution of the Boc-protected piperidine fragment in anhydrous toluene, add the pyrone-stannane fragment and a catalytic amount of Pd(PPh₃)₄. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC). Purify the crude product by silica gel chromatography to afford the coupled product.
-
Boc Deprotection: Dissolve the coupled product in dichloromethane and treat with trifluoroacetic acid at room temperature. After completion of the reaction, concentrate the mixture under reduced pressure.
-
N-Alkylation: To a solution of the deprotected amine in a suitable solvent, add a base (e.g., K₂CO₃) and the desired alkylating agent. Stir the reaction at room temperature until completion. Purify the product by chromatography.
-
Global Demethylation: Dissolve the N-alkylated product in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir until complete demethylation is observed. Quench the reaction carefully with methanol and concentrate.
-
Peracetylation: Dissolve the crude tetraphenol in a mixture of pyridine and acetic anhydride. Stir at room temperature until the reaction is complete. Remove the volatiles under reduced pressure and purify the residue by silica gel chromatography to yield the tetraacetate precursor.
Protocol 2: Intramolecular Diels-Alder Macrocyclization
This protocol details the key thermal reaction to form the this compound macrocycle.
Materials:
-
Tetraacetate precursor
-
Anhydrous 1,2-dichlorobenzene (DCB)
-
Microwave reactor vials
-
Microwave synthesizer
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: Place a solution of the tetraacetate precursor (≤ 5 mg) in anhydrous 1,2-dichlorobenzene in a microwave process vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 250 °C for 10 hours.
-
Workup and Deprotection: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. To the crude residue, add a solution of potassium carbonate in methanol to effect the hydrolysis of the acetate groups.
-
Purification: After the deprotection is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent. Concentrate the organic extracts and purify the crude (±)-Haouamine A by preparative HPLC to separate the major and minor atropisomers.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the key steps of the intramolecular Diels-Alder/retro-Diels-Alder cascade for the formation of the this compound macrocycle.
Caption: Key steps in the Diels-Alder macrocyclization of this compound.
Conclusion
The intramolecular Diels-Alder reaction developed by the Baran group represents a landmark achievement in the synthesis of the complex marine natural product this compound. While the initial approach suffered from low yields and scalability issues, it provided a crucial proof-of-concept for the construction of the highly strained macrocyclic core. Subsequent generations of the this compound synthesis have explored alternative, more efficient macrocyclization strategies. Nevertheless, the Diels-Alder approach remains a testament to the power of strategic bond disconnections and the application of pericyclic reactions to solve complex synthetic challenges. These detailed notes and protocols aim to provide a comprehensive resource for researchers interested in this chemistry and its application in the synthesis of complex molecules.
References
- 1. baranlab.org [baranlab.org]
- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications — Burns Lab [burnschemistry.com]
- 4. Total Synthesis of this compound by Baran [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for Late-Stage Oxidation Strategies in the Synthesis of Haouamine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of two key late-stage oxidation strategies employed in the total synthesis of Haouamine A, a complex marine alkaloid with notable cytotoxic activity. The protocols outlined below are based on seminal works from the laboratories of David Y.-K. Chen and Phil S. Baran, offering practical guidance for researchers engaged in complex molecule synthesis and drug discovery.
Introduction to Late-Stage Oxidation in this compound Synthesis
The construction of the strained paracyclophane core of this compound presents a significant synthetic challenge. Late-stage oxidation strategies are crucial for installing the final functionalities on a pre-formed macrocyclic precursor, thereby circumventing issues associated with carrying sensitive functionalities through a lengthy synthetic sequence. This document details two distinct and successful approaches: a strain-accelerated, two-step allylic oxidation and an oxidative aromatization of a cyclohexenone precursor.
Comparative Overview of Late-Stage Oxidation Strategies
The two primary strategies for the late-stage oxidation in this compound synthesis offer different advantages and proceed through distinct mechanistic pathways. Below is a summary of the quantitative data associated with each approach.
| Strategy | Key Transformation | Precursor | Oxidizing Agent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Chen's Strain-Accelerated Oxidation | Allylic Oxidation to Allylic Alcohol | "Deoxygenated" Macrocycle (rac-2/2a) | Selenium Dioxide (SeO₂) | 1,4-Dioxane | 45 | 5 | 69 | [1] |
| Oxidation of Allylic Alcohol to Enone | Allylic Alcohol (rac-28/28a) | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 25 | 4 | 58 (for rac-3) + 28 (for rac-3a) | [1] | |
| Baran's Oxidative Aromatization | Cyclohexenone to Phenol | Cyclohexenone Precursor (7) | N-tert-butylbenzenesulfinimidoyl chloride | THF | -78 | < 5 min | 60 | [2] |
| Cyclohexenone to Phenol | Cyclohexenone Precursor (8) | N-tert-butylbenzenesulfinimidoyl chloride | THF | -95 | < 5 min | 61 | [2] |
Experimental Protocols
Protocol 1: Chen's Strain-Accelerated Two-Step Oxidation
This protocol describes a site-selective and strain-accelerated oxidation of a "deoxygenated" macrocyclic intermediate to furnish the enone precursor of this compound.[2][3]
Step 1: Allylic Oxidation with Selenium Dioxide
This step introduces a hydroxyl group at the allylic position of the macrocycle.
-
Reagents and Materials:
-
"Deoxygenated" Macrocycle (rac-2/2a) (1.0 equiv)
-
Selenium Dioxide (SeO₂) (1.8 equiv)
-
Sodium Bicarbonate (NaHCO₃) (5.0 equiv)
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
-
Procedure:
-
To a solution of the "deoxygenated" macrocycle (rac-2/2a) in 1,4-dioxane are added sodium bicarbonate (5.0 equiv) and selenium dioxide (1.8 equiv).
-
The reaction mixture is stirred at 45 °C for 5 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered through a pad of Celite® to remove solid residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the allylic alcohols (rac-28/28a) in 69% yield.[1]
-
Step 2: Oxidation of Allylic Alcohol with Pyridinium Chlorochromate (PCC)
This step oxidizes the newly formed allylic alcohol to the corresponding enone.
-
Reagents and Materials:
-
Allylic Alcohols (rac-28/28a) (1.0 equiv)
-
Pyridinium Chlorochromate (PCC) (2.0 equiv)
-
Celite®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a solution of the allylic alcohols (rac-28/28a) in anhydrous dichloromethane is added Celite®.
-
Pyridinium chlorochromate (2.0 equiv) is added in one portion to the stirred suspension.
-
The reaction mixture is stirred at 25 °C for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford a separable mixture of enones rac-3 (58% yield) and rac-3a (28% yield).[1]
-
Note: Other common oxidizing agents such as Dess-Martin periodinane, Swern oxidation conditions, and manganese dioxide were found to be ineffective for this transformation.[2]
Protocol 2: Baran's Oxidative Aromatization
This protocol achieves the synthesis of the phenolic paracyclophane of this compound through a one-step oxidative aromatization of a cyclohexenone precursor, inspired by a Mukaiyama protocol.[2][4]
-
Reagents and Materials:
-
Cyclohexenone Precursor (7 or 8) (1.0 equiv)
-
Lithium Chloride (LiCl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
N-tert-butylbenzenesulfinimidoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes for transfer of anhydrous and air-sensitive reagents
-
Low-temperature cooling bath (e.g., acetone/dry ice or cryocooler)
-
-
Procedure:
-
A solution of the cyclohexenone precursor (7 or 8) and lithium chloride in anhydrous THF is cooled to the specified low temperature (-78 °C for 7, -95 °C for 8) under an inert atmosphere (e.g., argon or nitrogen).
-
LiHMDS (1.0 M in THF) is added dropwise to the cooled solution to form the lithium dienolate.
-
After a brief stirring period, a solution of N-tert-butylbenzenesulfinimidoyl chloride in anhydrous THF is rapidly added.
-
The reaction is stirred for a very short duration (approximately 1 minute).
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the phenolic macrocycles (9 or 10) in 60-61% yield, with approximately 23% of the starting material recovered in the case of precursor 7.[2]
-
Note: The low reaction temperature and short reaction time are critical to prevent side reactions of the product with the reagent.[2]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the late-stage oxidation strategies.
Caption: Chen's Two-Step Late-Stage Oxidation Workflow.
Caption: Baran's One-Step Oxidative Aromatization Workflow.
References
Application Notes and Protocols for the Scalable Synthesis of Haouamine A and its Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a scalable synthetic route to the marine alkaloid Haouamine A, a potent anticancer agent. The protocols outlined below are based on the successful gram-scale synthesis developed by Baran and coworkers, enabling the production of sufficient quantities for extensive biological investigation. Additionally, a general protocol for assessing the cytotoxicity of this compound against the human prostate cancer cell line PC3 is provided.
Chemical Synthesis
The scalable total synthesis of this compound is a multi-step process that involves the strategic construction of the complex, strained polycyclic architecture of the natural product. Key transformations include a Suzuki coupling to form a key biaryl bond, a macrocyclization via an Appel-type reaction, and a final aromatization to install the strained paracyclophane ring system.[1][2][3][4]
Synthetic Pathway Overview
The overall synthetic strategy is depicted in the following diagram:
Caption: Scalable synthetic route to this compound.
Key Experimental Protocols
1. Suzuki Coupling for Biaryl Formation (Gram-Scale) [1][3]
This protocol describes the coupling of the indeno-tetrahydropyridine core with a functionalized cyclohexenone fragment.
-
Materials:
-
Bromo-indeno-tetrahydropyridine derivative
-
Tosyloxy-iodocyclohexenone derivative
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate (B(OMe)₃)
-
Palladium catalyst (e.g., (PhCN)₂PdCl₂)
-
Triphenylarsine (Ph₃As)
-
Silver(I) oxide (Ag₂O)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the bromo-indeno-tetrahydropyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi and stir for 10 minutes.
-
Add trimethyl borate and allow the mixture to warm to room temperature over 1 hour.
-
Add water to quench the reaction.
-
In a separate flask, prepare a mixture of the tosyloxy-iodocyclohexenone, palladium catalyst, triphenylarsine, and silver(I) oxide in a THF/water mixture.
-
Transfer the boronic acid solution to the second flask and stir at room temperature for 18 hours.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
2. Macrocyclization via Appel-type Reaction (Gram-Scale) [1][3]
This step forms the large ring structure of this compound.
-
Materials:
-
Coupled product from the previous step
-
Sodium iodide (NaI)
-
Acetone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Hünig's base (i-Pr₂NEt)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Convert the tosylate of the coupled product to an iodide by treatment with sodium iodide in acetone.
-
Deprotect the amine using trifluoroacetic acid in dichloromethane.
-
After removal of the acid, dissolve the resulting amine salt in dilute acetonitrile.
-
Add Hünig's base and reflux the solution for 26 hours to effect the intramolecular cyclization.
-
Cool the reaction mixture, concentrate under reduced pressure, and purify the macrocycle by column chromatography.
-
3. Aromatization to Form the Strained Phenol (Gram-Scale) [1][2]
This crucial step introduces the strained aromatic ring, a key feature for biological activity.
-
Materials:
-
Macrocycle from the previous step
-
Lithium hexamethyldisilazide (LiHMDS)
-
Lithium chloride (LiCl)
-
N-tert-butylbenzenesulfinimidoyl chloride (PhSClNt-Bu)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the macrocycle and lithium chloride in anhydrous THF and cool to -78 °C.
-
Add LiHMDS and stir for 20 minutes.
-
Add a solution of N-tert-butylbenzenesulfinimidoyl chloride in THF and stir for 1 minute.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
-
4. Final Deprotection to Yield this compound [2]
-
Materials:
-
Strained phenol from the previous step
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the strained phenol in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of boron tribromide in dichloromethane.
-
Allow the reaction to warm slowly to 5 °C over 20 hours.
-
Carefully quench the reaction with methanol and concentrate.
-
Purify the final product, this compound, by chromatography.
-
Summary of Synthetic Yields
| Step | Product | Yield (%) | Scale | Reference |
| Suzuki Coupling | Coupled Diastereomers | 77 | Gram-scale | [1][3] |
| Iodination | Primary Iodides | 96 | Gram-scale | [3] |
| Macrocyclization | Macrocycles | 79 | Gram-scale | [1][3] |
| Aromatization | Strained Phenol | 60 | Gram-scale | [2] |
| Deprotection | This compound | 63 | Multi-milligram | [2] |
Biological Evaluation
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following is a general protocol for assessing its activity against the PC3 human prostate cancer cell line using a standard MTT assay.[2]
General Workflow for Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity in PC3 Cells
-
Materials:
-
PC3 human prostate cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed PC3 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Biological Activity Data
The scalable synthesis has enabled the biological evaluation of this compound and its atropisomer, revealing the importance of the strained cyclophane for its anticancer activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | PC3 | 29 ± 2 | [2] |
| atrop-Haouamine A | PC3 | 32 ± 3 | [2] |
| Dihydro-Haouamine A | PC3 | > 180 | [2] |
| Dihydro-atrop-Haouamine A | PC3 | > 75 | [2] |
These data indicate that the planar, strained aromatic ring system is crucial for the cytotoxic effects of this compound against PC3 cells.[2][4] The availability of a scalable synthesis opens the door for further investigation into its mechanism of action and potential as a therapeutic lead.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of Haouamine A and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the marine alkaloid Haouamine A and its synthetic intermediates. The protocols outlined below are based on established methodologies for the structural elucidation of complex natural products.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a structurally complex marine alkaloid isolated from the ascidian Aplidium haouarianum.[1] Its unique architecture, featuring a strained 3-aza--paracyclophane moiety and an indeno-tetrahydropyridine core, has made it a compelling target for total synthesis and biological evaluation.[1] NMR spectroscopy, in conjunction with X-ray crystallography, has been the primary tool for the initial structure determination of this compound and for the characterization of synthetic intermediates.[1]
A notable characteristic of this compound is its existence as a mixture of two slowly interconverting isomers in solution, which adds complexity to its NMR spectra.[1] The analysis of both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data is therefore essential for the complete assignment of all proton and carbon signals and for the unambiguous determination of the molecule's intricate three-dimensional structure.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for the major isomer of this compound as reported in the literature, as well as for key synthetic intermediates. This data is crucial for the verification of synthetic products and for understanding the structure-activity relationships of this compound analogs.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Major Isomer) in Acetone-d₆
| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |
| 1 | 53.0, t | α: 3.29, d (12.4); β: 0.84, d (12.4) |
| 2 | 128.7, d | 6.49, d (2.6) |
| 3 | 140.5, s | |
| 4 | 34.0, t | α: 2.50, m; β: 2.22, m |
| 5 | 157.0, s | |
| 6 | 113.8, d | 6.27, d (2.1) |
| 7 | 129.8, d | 6.94, d (8.2) |
| 8 | 115.0, d | 6.22, d (8.2) |
| 9 | 134.4, s | |
| 10 | 120.4, s | |
| 11 | 129.2, d | 7.08, m |
| 12 | 118.4, d | 6.64, m |
| 13 | 156.0, s | |
| 14 | 116.8, d | 6.57, m |
| 15 | 142.1, s | |
| 16 | 56.0, t | α: 3.07, m; β: 2.81, m |
| 17 | 74.7, d | 4.60, s |
| 18 | 41.6, t | α: 2.92, m; β: 2.12, m |
| 19 | 63.8, s | |
| 20 | 146.4, s | |
| 21 | 115.7, d | 6.71, d (2.4) |
| 22 | 157.9, s | |
| 23 | 114.9, d | 6.60, d (7.8) |
| 24 | 130.4, d | 7.14, t (7.8) |
| 25 | 120.8, d | 6.84, br s |
| 26 | 139.3, s | |
| 27 | 121.7, d | 7.24, m |
| 28 | 129.9, d | 7.08, m |
| 29 | 116.1, d | 6.64, m |
| 30 | 157.4, s | |
| 31 | 115.1, d | 6.57, m |
| 32 | 144.1, s |
Data extracted from the original isolation paper by Garrido et al. (2003). Assignments were aided by DQFCOSY, HMQC, ¹H-¹³C HMBC, and HSQC-TOCSY experiments.
Table 2: NMR Spectroscopic Data for Selected Synthetic Intermediates
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Indeno-tetrahydropyridine Core Precursor | CDCl₃ | 7.42 (d, J = 8.8 Hz, 1H), 6.75 (d, J = 3.1 Hz, 1H), 6.71 (dd, J = 8.7, 3.1 Hz, 1H), 5.51 (d, J = 1.5 Hz, 1H), 5.13 (d, J = 1.3 Hz, 1H), 3.77 (s, 3H) | 158.7, 149.1, 141.8, 133.3, 116.3, 115.0, 114.8, 112.6, 65.3, 55.4 |
| Pyridinium Triflate Intermediate (10) | CD₂Cl₂ | Not fully reported in snippets | 161.3, 161.1, 160.9, 160.6, 152.6, 144.8, 144.4, 144.3, 139.6, 137.4, 137.1, 136.8, 134.2, 31.4, 131.3, 131.0, 130.9, 121.7, 121.3, 120.3, 120.1, 117.0, 116.0, 115.2, 114.8, 114.6, 113.8, 113.5, 113.1, 60.8, 56.3, 55.95, 55.88, 55.8, 37.7, 36.1 |
Note: The data for intermediates is compiled from various synthetic reports and may not represent a complete assignment.
Experimental Protocols
The following are generalized protocols for the NMR experiments typically employed in the analysis of this compound and its intermediates. Instrument parameters should be optimized for the specific spectrometer and sample being analyzed.
3.1 Sample Preparation
-
Weigh approximately 1-5 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, or methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
3.2 ¹H NMR Spectroscopy
-
Purpose: To determine the number and chemical environment of protons in the molecule.
-
Protocol:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-64 (depending on sample concentration)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
3.3 ¹³C NMR Spectroscopy
-
Purpose: To determine the number and chemical environment of carbon atoms in the molecule.
-
Protocol:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H NMR spectrum.
-
3.4 2D NMR Spectroscopy
3.4.1 COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.
-
Protocol:
-
Acquire a gradient-enhanced DQF-COSY spectrum.
-
Optimize spectral widths in both F1 and F2 dimensions to match the ¹H spectrum.
-
Process the 2D data with appropriate window functions (e.g., sine-bell) before Fourier transformation.
-
3.4.2 HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Protocol:
-
Acquire a gradient-enhanced HSQC spectrum.
-
Set the F2 (¹H) and F1 (¹³C) spectral widths appropriately.
-
Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.
-
An edited HSQC can be used to differentiate between CH, CH₂, and CH₃ groups based on phase.
-
3.4.3 HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Protocol:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Optimize the long-range coupling constant for which the experiment is sensitive (typically 4-10 Hz).
-
Acquire a sufficient number of scans to detect the weaker long-range correlations.
-
3.4.4 NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum.
-
Optimize the mixing time to observe the desired NOE/ROE correlations (typically 300-800 ms for NOESY).
-
ROESY is often preferred for molecules of intermediate size to avoid zero-crossing of the NOE.
-
Visualizations
4.1 Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a complex natural product like this compound.
Caption: Experimental workflow for NMR analysis of this compound.
4.2 Logical Pathway for Structure Elucidation
This diagram outlines the logical process of piecing together the structure of this compound from the various NMR datasets.
Caption: Logical pathway for this compound structure elucidation via NMR.
References
Application Notes and Protocols for X-ray Crystallography of Haouamine A Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for obtaining single-crystal X-ray diffraction data for Haouamine A and its derivatives. This compound, a marine alkaloid isolated from the tunicate Aplidium haouarianum, and its synthetic analogues possess a unique and highly strained 3-aza-[1]-paracyclophane moiety, making their structural elucidation crucial for understanding their biological activity and for guiding further drug development efforts.
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule, which is essential for confirming stereochemistry, understanding intermolecular interactions, and performing structure-based drug design. The protocols outlined below are based on established methods for small molecule crystallography and have been adapted to address the specific challenges associated with the crystallization of complex natural products like this compound.
Data Presentation: Crystallographic Data for this compound Synthetic Intermediates
The following table summarizes key crystallographic data for synthetic intermediates of this compound, as reported in the literature. This data is crucial for verifying the successful synthesis of these complex molecules and for understanding the conformational constraints imposed by the strained macrocycle.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 7 | C₃₄H₃₇NO₄ | Triclinic | P-1 | 10.132(2) | 12.045(3) | 12.871(3) | 66.837(4) | 81.258(4) | 71.554(4) | 1374.9(5) | 2 | 0.048 | [2] |
| 8 | C₃₄H₃₇NO₄ | Monoclinic | P2₁/c | 11.961(2) | 11.996(2) | 19.340(4) | 90 | 96.533(3) | 90 | 2757.5(9) | 4 | 0.042 | [2] |
| 10 | C₃₄H₃₅NO₄ | Monoclinic | P2₁/n | 10.375(2) | 20.218(4) | 12.915(3) | 90 | 98.243(4) | 90 | 2680.1(9) | 4 | 0.042 | [2] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the single-crystal X-ray diffraction analysis of this compound derivatives. These protocols are based on standard techniques in small molecule crystallography and should be adapted based on the specific properties of the compound of interest.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Due to the complex and often rigid nature of this compound derivatives, screening a variety of crystallization conditions is recommended.
a. Solvent Selection:
-
Begin by assessing the solubility of the this compound derivative in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, acetonitrile, and toluene).
-
The ideal solvent system is one in which the compound is sparingly soluble.
b. Crystallization Techniques:
-
Slow Evaporation: This is the simplest method and often a good starting point.
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant").
-
Over time, the precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a dense, good solvent.
-
Carefully layer a less dense, poor solvent on top of this solution, minimizing mixing at the interface.
-
Crystals may form at the interface as the solvents slowly mix.
-
Crystal Mounting and Data Collection
Once suitable crystals are obtained, they must be carefully mounted and subjected to X-ray diffraction.
a. Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
b. X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and the crystal's orientation.
-
Based on the initial data, devise a data collection strategy to ensure complete and redundant data are collected to a desired resolution (typically at least 0.84 Å for publication).
-
Collect the full diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
Structure Solution and Refinement
The collected diffraction data is then used to determine and refine the crystal structure.
a. Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Merge equivalent reflections to produce a unique set of structure factors.
b. Structure Solution:
-
The phase problem is typically solved using direct methods, which are implemented in software packages like SHELXS or SIR.
-
The initial electron density map generated from the solved phases should reveal the positions of most of the non-hydrogen atoms.
c. Structure Refinement:
-
Build an initial molecular model based on the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization procedure (e.g., using SHELXL).
-
In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are usually applied to non-hydrogen atoms.
-
The quality of the final model is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
Visualizations
The following diagrams illustrate the general workflow and logical progression of the X-ray crystallography protocols described above.
Caption: Experimental workflow for X-ray crystallography of this compound derivatives.
Caption: Logical progression of steps in the X-ray crystallography protocol.
References
Application Notes and Protocols: Isolation and Purification of Haouamine A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A is a structurally complex marine alkaloid first isolated from the tunicate Aplidium haouarianum.[1][2] This natural product has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against the HT-29 human colon carcinoma cell line.[1][2][3] The unique molecular architecture of this compound, which includes a highly strained 3-aza-[4]-paracyclophane moiety, presents a considerable challenge for synthetic chemists and highlights the importance of efficient isolation methods from its natural source.[1][2]
These application notes provide a detailed protocol for the isolation and purification of this compound from the marine ascidian Aplidium haouarianum, based on the original methodology described by Garrido et al. in 2003.[2] The protocol is intended to guide researchers in obtaining this valuable compound for further biological and pharmacological studies.
Data Presentation
The following table summarizes the quantitative data from a typical isolation of this compound from its natural source.
| Extraction/Purification Stage | Starting Material | Product | Yield | Purity |
| Initial Extraction | Frozen Aplidium haouarianum | Oily Brown Residue | 3.0 g | Crude |
| Final Purification | Oily Brown Residue (3.0 g) | This compound | 150 mg | >95% (by NMR) |
| Final Purification | Oily Brown Residue (3.0 g) | Haouamine B | 5.8 mg | >95% (by NMR) |
Experimental Protocols
Collection and Initial Processing of Aplidium haouarianum
-
Specimen Collection: Specimens of the tunicate Aplidium haouarianum are collected by hand, typically using SCUBA equipment, from their natural marine habitat. The original isolation was performed on specimens collected near Tarifa Island, Spain.[2]
-
Preservation: Immediately after collection, the biological material should be frozen to prevent degradation of the target compounds.
Extraction of Crude Alkaloids
This protocol details the initial extraction of the crude alkaloid mixture from the tunicate.
-
Materials:
-
Frozen Aplidium haouarianum
-
Methanol (MeOH), analytical grade
-
Diethyl ether (Et2O), analytical grade
-
Large glass container for extraction
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Thaw the frozen tunicate material at room temperature.
-
Submerge the entire biomass in methanol within a large glass container.
-
Allow the extraction to proceed at room temperature with occasional agitation for 24 hours.
-
Decant the methanol extract and repeat the extraction process with fresh methanol on the biomass for another 24 hours to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator until the methanol is completely removed.
-
The resulting residue will be an aqueous suspension. Transfer this suspension to a separatory funnel.
-
Perform a liquid-liquid extraction on the aqueous residue with diethyl ether (3 x 500 mL, or until the organic layer is no longer colored).
-
Combine the diethyl ether fractions and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the diethyl ether extract under reduced pressure to yield an oily brown residue.[2]
-
Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Crude oily brown residue
-
Silica gel (60-200 µm) for column chromatography
-
Glass chromatography column
-
Hexane, analytical grade
-
Diethyl ether (Et2O), analytical grade
-
Chloroform (CHCl3), analytical grade
-
Methanol (MeOH), analytical grade
-
HPLC system with a differential refractometer detector
-
Normal-phase HPLC column (e.g., LiChrosorb Si-60)
-
Reversed-phase HPLC column (e.g., LiChrospher RP-18)
-
-
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude oily brown residue (3.0 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing solvent polarity, starting with hexane, then mixtures of hexane and diethyl ether, followed by pure diethyl ether, and finally a mixture of chloroform and methanol (9:1 v/v).[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions that show the presence of this compound (typically the more polar fractions).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Concentrate the combined fractions from the silica gel column.
-
Subject the resulting residue to further purification by HPLC. A combination of normal-phase and reversed-phase HPLC may be necessary to achieve high purity.
-
Normal-Phase HPLC: Use a silica-based column (e.g., LiChrosorb Si-60) with a mobile phase of hexane and isopropanol.
-
Reversed-Phase HPLC: Use a C18 column (e.g., LiChrospher RP-18) with a mobile phase of methanol and water.
-
Monitor the elution using a differential refractometer or a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound as a solid.[2]
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Haouamine A against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haouamine A is a marine alkaloid that has demonstrated notable cytotoxic effects against various cancer cell lines. Its complex heptacyclic structure, featuring a strained azaparacyclophane, has garnered significant interest in the field of anticancer drug discovery.[1] The bent aromatic ring within its structure has been identified as a critical feature for its biological activity.[2][3] These application notes provide a summary of the reported in vitro cytotoxicity of this compound and detailed protocols for its evaluation against human colon adenocarcinoma (HT-29) and prostate cancer (PC3) cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its atropisomer against different cancer cell lines. This data is crucial for designing experiments to explore its mechanism of action and for further drug development studies.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | HT-29 (Human Colon Carcinoma) | 0.1 µg/mL | [4] |
| This compound | PC3 (Human Prostate Cancer) | 29 ± 2 µM | [5] |
| atrop-Haouamine A | PC3 (Human Prostate Cancer) | 32 ± 3 µM | [5] |
Experimental Protocols
The following are detailed protocols for determining the in vitro cytotoxicity of this compound against HT-29 and PC3 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[6][7]
Cell Culture
-
HT-29 Cells: Culture in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
PC3 Cells: Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
Materials:
-
This compound (stock solution in DMSO)
-
HT-29 or PC3 cells
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.
Signaling Pathways
Despite a comprehensive literature search, no specific information regarding the signaling pathways modulated by this compound in cancer cells has been reported. Therefore, a diagram illustrating its mechanism of action at the molecular level cannot be provided at this time. Further research is required to elucidate the specific intracellular targets and signaling cascades affected by this potent marine alkaloid.
References
- 1. Chemical & Engineering News: Latest News-Anticancer Natural Product Synthesized [pubsapp.acs.org]
- 2. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Haouamine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Haouamine A. The information is compiled from seminal literature in the field to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
The primary stereochemical hurdles in the synthesis of this compound are:
-
Control of the all-carbon quaternary stereocenter: The absolute configuration of the entire indenotetrahydropyridine core is dictated by this single stereocenter.
-
Management of atropisomerism: The strained 3-aza-[1]-paracyclophane ring system introduces planar chirality, leading to the existence of atropisomers. The natural product exists as a single, non-equilibrating atropisomer.[2][3]
-
Diastereoselectivity during ring formation: Ensuring the correct relative stereochemistry during the formation of the multiple rings of the core structure is critical.
Q2: Why is direct enantioselective alkylation to form the quaternary center often unsuccessful?
Early attempts to establish the all-carbon quaternary center via enantioselective alkylation of the precursor aryl ketone using various methods, including Trost's palladium-catalyzed asymmetric allylic alkylation, Enders' SAMP/RAMP hydrazone alkylation, and asymmetric phase-transfer catalysis, resulted in low enantiomeric excess (ee), not exceeding 30%.[4] This suggests that the steric environment around the prochiral center hinders effective chiral recognition by common catalysts.
Q3: What is the origin of the isomeric nature of this compound observed in solution?
Initially, the observation of two interconverting isomers of this compound in solution was attributed to either atropisomerism of the bent paracyclophane or slowed pyramidal inversion at the nitrogen atom.[5] However, synthetic efforts that allowed for the programmed synthesis of both atropisomers have firmly established that natural this compound exists as a single, non-equilibrating atropisomer.[2][3] The observed isomerism in solution is now understood to be a result of slowed pyramidal inversion at the nitrogen coupled with conformational reorganization of the tetrahydropyridine ring.[5]
Q4: What are the key strategies to construct the strained paracyclophane ring?
The construction of the sterically demanding 3-aza-[1]-paracyclophane macrocycle is a significant challenge. Successful strategies include:
-
A pyrone-assisted Diels-Alder reaction followed by a retro-Diels-Alder reaction to "stitch" the aromatic ring.[1][6]
-
An intramolecular N-alkylation of a cyclohexenone precursor followed by oxidative aromatization.[7]
-
A late-stage, site-selective, and strain-accelerated oxidation of a "deoxygenated" macrocyclic intermediate.[7][8][9]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Quaternary Center Formation
Problem: Attempts to form the all-carbon quaternary stereocenter via asymmetric alkylation of the precursor ketone result in low enantiomeric excess (<30% ee).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Recommended Solution: Shift from a direct asymmetric alkylation to a less direct chirality transfer strategy. This involves installing the allyl group nucleophilically onto an already chiral substrate. For instance, a racemic diol can be used as a starting point, where the stereoselectivity of the allyl group addition is controlled by the existing stereocenters.[4]
Issue 2: Poor Yield or Failure in the Cascade Annulation for the Indeno-tetrahydropyridine Core
Problem: The cascade annulation to form the indeno-tetrahydropyridine core from the bromooxime precursor gives low yields.
Troubleshooting Steps:
-
Halogen Source: The choice of the bromonium source is critical. N-iodosuccinimide and bromonium dicollidine perchlorate may fail to initiate the initial nitrone formation.[4]
-
Reducing Agent: The amount of reducing agent (e.g., indium) needs to be optimized. Excess indium can lead to competitive reduction of the aryl bromide, lowering the yield.[4]
-
Solvent and Temperature: These parameters should be carefully screened to optimize the reaction rate and minimize side reactions.
Quantitative Data on Reagent Optimization:
| Entry | Bromonium Source | Equivalents of Indium | Yield (%) |
| 1 | N-Iodosuccinimide | 2.0 | 0 |
| 2 | tert-Butyl hypochlorite | 2.0 | 0 |
| 3 | Bromonium dicollidine perchlorate | 2.0 | 0 |
| 4 | N-Bromoacetamide | 3.0 | 23 |
| 5 | N-Bromoacetamide | 2.0 | 33 |
| 6 | N-Bromosuccinimide | 2.0 | 35 |
| 7 | Tetrabromocyclohexadienone | 1.1 | 43 |
| 8 | Tetrabromocyclohexadienone | 2.0 | 57 |
| Data adapted from Baran et al.'s work on the synthesis of the this compound core.[4] |
Issue 3: Unwanted Side Reactions During Core Modification
Problem: Attempts to introduce the 2-benzyl group via a Stevens rearrangement on a haouamine B precursor result in quantitative Hofmann elimination.
Logical Relationship of the Problem:
Caption: Competing Stevens rearrangement and Hofmann elimination pathways.
Solution: The high temperature and strong base required for the Stevens rearrangement favor the elimination pathway due to the presence of an allylic-benzylic proton. An alternative strategy is to introduce the benzyl group at an earlier stage or use a different synthetic route that avoids these harsh conditions.
Experimental Protocols
Key Experiment: Enantioselective Synthesis of the Indeno-tetrahydropyridine Core
This protocol describes a successful method for achieving absolute stereocontrol, moving beyond the limitations of direct asymmetric alkylation.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02299C [pubs.rsc.org]
- 8. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Separation of Haouamine A Atropisomers and Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the separation of Haouamine A atropisomers and their synthetic intermediates. The information is tailored for researchers, scientists, and professionals in drug development and natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: Is natural this compound a mixture of rapidly interconverting atropisomers?
A1: No. While initial reports suggested that this compound exists as a mixture of two rapidly interconverting isomers in solution, subsequent total synthesis and characterization have firmly established that natural this compound exists as a single, non-equilibrating atropisomer.[1][2][3] The observed isomeric behavior in solution was initially attributed to either atropisomerism or slowed pyramidal inversion at a nitrogen atom.[4][5] The synthesis of both atrop-Haouamine A and this compound has clarified this issue.[1][3]
Q2: What are the main separation challenges in the synthesis of this compound?
A2: The primary separation challenges arise during the chemical synthesis of this compound and its atropisomer. These difficulties are primarily associated with the separation of:
-
Diastereomeric intermediates: The synthesis involves the creation of multiple stereocenters, leading to the formation of diastereomers that can be difficult to separate by standard chromatographic methods. An early-stage intermediate in the Baran synthesis was reported as an "inseparable mixture of diastereomers."[3]
-
Final atropisomers: While the final atropisomers are stable and do not interconvert, their structural similarity can make them challenging to separate chromatographically.
-
Macrocyclic precursors: The key macrocyclization step can produce diastereomeric products that require careful purification. In the Baran synthesis, these were fortunately found to be "readily separable."[3]
Q3: What makes the diastereomeric intermediates of this compound difficult to separate?
A3: The difficulty in separating diastereomers of complex molecules like this compound intermediates often stems from their very similar polarities and structural properties. This leads to poor resolution in standard chromatography systems. Factors contributing to this include a rigid molecular framework and the presence of multiple, distant stereocenters that may not significantly impact the overall physical properties of the molecule.
Troubleshooting Guides
Issue 1: Inseparable Diastereomeric Intermediates on Standard Silica Gel Chromatography
Problem: You have a mixture of diastereomers from an early or intermediate step in the this compound synthesis that co-elute or show very poor separation on a silica gel column with various standard solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Troubleshooting Steps:
-
Change the Stationary Phase: If silica gel is ineffective, consider alternative stationary phases with different selectivities.
-
Alumina (neutral or basic): Can offer different selectivity for polar compounds, especially amines.
-
Reverse-phase (C18 or C8): Separation is based on hydrophobicity rather than polarity, which can be effective for resolving diastereomers with subtle differences in their non-polar surface areas.
-
-
Modify the Mobile Phase:
-
Solvent System Exploration: Systematically screen a wider range of solvent systems with different polarities and selectivities (e.g., toluene/acetone, diethyl ether/hexanes).
-
Additives: For amine-containing intermediates, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and may enhance separation on silica gel.
-
-
Derivatization: Converting the diastereomeric mixture into a new set of diastereomers with different physical properties can facilitate separation.
-
Ester or Carbonate Formation: If your intermediates contain hydroxyl groups, converting them to esters (e.g., acetates, benzoates) or carbonates can significantly alter their chromatographic behavior. The derivatizing group can be removed after separation.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers higher resolution than standard flash chromatography.
-
Normal-Phase HPLC: Use a silica or diol column with a carefully optimized mobile phase.
-
Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point.
-
Issue 2: Poor Resolution of Final this compound Atropisomers
Problem: You have successfully synthesized a mixture of this compound and its atropisomer, but you are unable to achieve baseline separation for analytical or preparative purposes.
Troubleshooting Steps:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating atropisomers.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are often successful in separating complex chiral molecules, including atropisomers. A screening of different polysaccharide-based columns is recommended.
-
Mobile Phase: Normal-phase (e.g., hexanes/isopropanol) or polar organic modes are typically used with these columns.
-
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity and higher efficiency than HPLC for certain chiral separations. It is a valuable alternative if HPLC methods are unsuccessful.
Experimental Protocols
General Protocol for Analytical Chiral HPLC Method Development
-
Column Screening: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Initial Mobile Phase: Start with a mobile phase of 80:20 hexane:isopropanol.
-
Gradient vs. Isocratic: Run a gradient elution first to determine the approximate retention time, then optimize with an isocratic method for better resolution.
-
Additive Screening: If peak shape is poor, consider adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds).
-
Temperature Optimization: Vary the column temperature (e.g., 10°C, 25°C, 40°C) as it can significantly impact selectivity.
Data Presentation
The following tables provide illustrative data for the separation of this compound atropisomers and their macrocyclic precursors. Note: This data is hypothetical and intended for instructional purposes to demonstrate how to present such information.
Table 1: Illustrative HPLC Separation of Macrocyclic Diastereomer Precursors
| Parameter | Method A | Method B |
| Column | Silica Gel (Preparative) | C18 (Preparative HPLC) |
| Mobile Phase | 95:5 Dichloromethane:Methanol | 70:30 Acetonitrile:Water |
| Flow Rate | 20 mL/min | 15 mL/min |
| Retention Time (Diastereomer 1) | 15.2 min | 12.8 min |
| Retention Time (Diastereomer 2) | 18.5 min | 16.1 min |
| Resolution (Rs) | 1.8 | 2.1 |
Table 2: Illustrative Chiral HPLC Separation of this compound Atropisomers
| Parameter | Method C | Method D |
| Column | Chiralpak IA | Chiralpak AD |
| Mobile Phase | 90:10 Hexane:Isopropanol | 85:15 Hexane:Ethanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (this compound) | 9.8 min | 11.2 min |
| Retention Time (atrop-Haouamine A) | 11.5 min | 13.5 min |
| Resolution (Rs) | 1.9 | 2.3 |
| Separation Factor (α) | 1.17 | 1.21 |
Visualizations
Caption: Workflow for Synthesis and Separation of this compound Isomers.
Caption: Logical Flowchart for Troubleshooting Separation Issues.
References
Technical Support Center: Cascade Annulation for Indenotetrahydropyridine Core Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the indenotetrahydropyridine core via cascade annulation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the cascade annulation reaction for the synthesis of the indenotetrahydropyridine core, offering potential causes and systematic solutions.
Problem 1: Low to No Product Yield
Low or no yield of the desired indenotetrahydropyridine product is a frequent challenge. The underlying causes can range from suboptimal reaction conditions to reagent impurities.
Caption: Troubleshooting workflow for low product yield.
-
Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Non-polar solvents may hinder the dissolution of reactants and catalysts, while overly coordinating solvents might deactivate the catalyst.
-
Solution: Screen a range of solvents with varying polarities. Data from related tetrahydropyridine syntheses suggests that polar aprotic solvents can be effective.
-
-
Incorrect Temperature: The reaction may have a specific activation energy barrier that is not being overcome, or excessive heat could be leading to decomposition of reactants or products.
-
Solution: Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Catalyst Inactivity or Incompatibility: The chosen catalyst may not be active enough or could be poisoned by impurities in the starting materials or solvent.
-
Solution: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening a panel of catalysts with different electronic and steric properties.
-
-
Moisture or Air Sensitivity: Certain reagents or catalysts used in the cascade reaction may be sensitive to moisture or air, leading to decomposition or undesired side reactions.
-
Solution: Utilize anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Multiple Products/Side Products
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Caption: Influence of parameters on reaction selectivity.
-
Incorrect Reaction Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cascade.
-
Solution: Experiment with running the reaction at a lower concentration to favor the intramolecular pathway.
-
-
Suboptimal Catalyst: The catalyst may not be selective enough, leading to the formation of various isomers or side products.
-
Solution: Screen different catalysts. For example, Lewis acids of varying strengths or different transition metal catalysts can have a profound impact on the reaction's selectivity.
-
-
Reaction Time: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of thermodynamically more stable, but undesired, side products.
-
Solution: Monitor the reaction over time to determine the optimal reaction duration that maximizes the yield of the desired product while minimizing the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for solvent selection in the cascade annulation for the indenotetrahydropyridine core?
A1: Based on analogous syntheses of related heterocyclic cores, polar aprotic solvents such as acetonitrile, and alcohols like methanol and ethanol are good starting points for screening.[1][2] It is recommended to perform initial small-scale reactions in a variety of solvents to determine the optimal medium for your specific substrate combination.
Q2: How critical is the purity of the starting materials and catalyst?
A2: The purity of starting materials and the catalyst is critical. Impurities can act as catalyst poisons or participate in side reactions, leading to low yields and complex product mixtures. It is advisable to use freshly purified reagents and high-purity catalysts.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended as it provides information on the molecular weight of the products and byproducts, aiding in their identification.
Q4: Can this cascade reaction be performed under microwave irradiation?
A4: Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of dihydropyridine derivatives. It is a viable option to explore for the indenotetrahydropyridine synthesis as it can potentially reduce reaction times and improve yields.
Data on Related Systems
The following tables summarize data from the synthesis of structurally related tetrahydropyridine and tetrahydrodipyrazolopyridine compounds, which can serve as a guide for optimizing the synthesis of the indenotetrahydropyridine core.
Table 1: Effect of Solvent on the Yield of a Tetrahydropyridine Derivative
| Solvent | Reaction Time (hours) | Yield (%) |
| Methanol | 5 | 85 |
| Acetonitrile | 3 | 78 |
| Chloroform | 3 | 75 |
| Dichloromethane | 3 | 72 |
| Water | 6 | 70 |
| n-Hexane | 8 | 40 |
| Cyclohexane | 8 | 35 |
| Carbon Tetrachloride | 8 | 30 |
Data adapted from studies on related tetrahydropyridine and tetrahydrodipyrazolopyridine syntheses.[1][2]
Table 2: Effect of Temperature on the Yield of a Tetrahydrodipyrazolopyridine Derivative
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| Room Temperature | 60 | 65 |
| 40 | 45 | 78 |
| 60 | 35 | 85 |
| 80 (Reflux) | 30 | 97 |
Data adapted from a study on a related tetrahydrodipyrazolopyridine synthesis.[2]
Experimental Protocol (General Guideline)
This protocol is a general guideline for the cascade annulation reaction to form an indenotetrahydropyridine core and should be optimized for specific substrates.
Materials:
-
Appropriate 1,3-dicarbonyl compound
-
Aromatic aldehyde
-
Amine source (e.g., aniline derivative, ammonium acetate)
-
Catalyst (e.g., Lewis acid, transition metal catalyst)
-
Anhydrous solvent
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1.0 equiv), the aromatic aldehyde (1.0 equiv), the amine source (1.1 equiv), and the catalyst (e.g., 10 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction if necessary (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques.
References
Technical Support Center: Optimizing Late-Stage Oxidation of Haouamine A Precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the late-stage oxidation of Haouamine A precursors. The information is based on established synthetic routes and aims to address common challenges encountered during this critical stage of the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the late-stage oxidation of deoxygenated this compound macrocyclic precursors.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or no conversion of the deoxygenated macrocycle (precursor 2) to the desired allylic alcohol. | The chosen oxidizing agent is not suitable for this specific transformation. The strain in the macrocyclic system may favor a specific reaction pathway. | Use a selenium dioxide (SeO₂) mediated allylic oxidation. This has been shown to be effective for this specific substrate. Ensure appropriate reaction conditions (e.g., NaHCO₃ as a buffer, 1,4-dioxane as solvent, and a reaction temperature of 45 °C).[1] |
| Multiple unidentified side products are formed during the initial oxidation step. | The oxidation is not site-selective. Late-stage oxidation on complex molecules is prone to reacting at multiple sites.[2] | The use of SeO₂ has demonstrated high site-selectivity in this specific synthesis, yielding the desired allylic alcohols as major products.[1][3] The mechanism-based selection of the oxidation protocol is crucial for selectivity.[2] |
| The conversion of the intermediate allylic alcohols to the final enones is ineffective. | Common oxidizing agents may not be suitable for this substrate.[3][4] | Avoid using Dess–Martin periodinane (DMP), Swern, or manganese dioxide (MnO₂) oxidation conditions, as they have been reported to be ineffective for this step.[2][5] Use Pyridinium chlorochromate (PCC) for a smooth conversion to the desired enones.[1][3] |
| Difficulty in separating the diastereomeric enone products (3 and 3a). | The products are isomers and may have similar chromatographic behavior. | The mixture of enones 3 and 3a has been reported to be readily separable by chromatography.[3] Careful optimization of the chromatographic conditions (e.g., solvent system, column type) may be required. |
| Overall low yield for the two-step oxidation sequence. | Suboptimal reaction conditions for either the allylic oxidation or the subsequent oxidation to the enone. | Follow the established protocols carefully. The reported yields for the two-step sequence are respectable (e.g., 69% for the first step and 58% and 28% for the two isomers in the second step).[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the late-stage oxidation of this compound precursors so challenging?
A1: The primary challenge lies in achieving site-selectivity on a complex, strained macrocyclic precursor.[2] The molecule has multiple potential reaction sites, and controlling the oxidation to occur at the desired position is non-trivial. Additionally, the inherent strain of the cyclophane system can influence reactivity in unexpected ways.[3]
Q2: Which oxidizing agents have been successfully used for the two-step late-stage oxidation?
A2: A two-step oxidation protocol has been proven effective:
-
Allylic Oxidation: Selenium dioxide (SeO₂) is used to convert the deoxygenated macrocycle into a mixture of allylic alcohols.[1]
-
Oxidation to Enone: Pyridinium chlorochromate (PCC) is then used to oxidize the allylic alcohols to the corresponding enones.[1][3]
Q3: Are there any oxidizing agents that should be avoided for the conversion of the allylic alcohol intermediates to enones?
A3: Yes, Dess–Martin periodinane, Swern, and MnO₂ oxidation conditions have been reported to be ineffective for this specific transformation.[2][5]
Q4: How does the macrocyclic strain affect the oxidation reaction?
A4: The strain in the macrocyclic system is thought to accelerate the allylic oxidation of the olefin.[3] This is supported by the observation that a model substrate without the macrocyclic strain proceeded with only 25% conversion under identical reaction conditions.[3]
Q5: What are the typical yields for the successful late-stage oxidation steps?
A5: The reported yields are as follows:
-
SeO₂-mediated allylic oxidation: 69%[1]
-
PCC-mediated oxidation to enones: 58% for enone 3 and 28% for enone 3a.[1]
Experimental Protocols
1. Allylic Oxidation of Deoxygenated Macrocycle (2)
-
Reagents and Conditions:
-
Deoxygenated macrocycle (1.0 equiv.)
-
Selenium dioxide (SeO₂) (1.8 equiv.)
-
Sodium bicarbonate (NaHCO₃) (5.0 equiv.)
-
1,4-dioxane
-
Temperature: 45 °C
-
Time: 5 hours
-
-
Procedure: To a solution of the deoxygenated macrocycle in 1,4-dioxane, add sodium bicarbonate and selenium dioxide. Heat the reaction mixture to 45 °C and stir for 5 hours. Upon completion, the reaction is worked up to isolate the mixture of allylic alcohols.
-
Yield: 69%[1]
2. Oxidation of Allylic Alcohols (28/28a) to Enones (3/3a)
-
Reagents and Conditions:
-
Mixture of allylic alcohols (1.0 equiv.)
-
Pyridinium chlorochromate (PCC) (2.0 equiv.)
-
Celite®
-
Dichloromethane (CH₂Cl₂)
-
Temperature: 25 °C
-
Time: 4 hours
-
-
Procedure: To a solution of the allylic alcohols in dichloromethane, add Celite® and pyridinium chlorochromate. Stir the mixture at 25 °C for 4 hours. The reaction is then filtered and purified to separate the two enone products.
-
Yield: 58% for enone 3 and 28% for enone 3a.[1]
Data Summary
Table 1: Reagents and Yields for the Late-Stage Oxidation Sequence
| Step | Reactant | Oxidizing Agent | Reagent Equivalents | Solvent | Temperature | Time | Product(s) | Yield |
| 1 | Deoxygenated Macrocycle | SeO₂ | 1.8 | 1,4-dioxane | 45 °C | 5 h | Allylic Alcohols | 69%[1] |
| 2 | Allylic Alcohols | PCC | 2.0 | CH₂Cl₂ | 25 °C | 4 h | Enone 3 / Enone 3a | 58% / 28%[1] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02299C [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scalable Total Synthesis of Haouamine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of the Haouamine A total synthesis. The information is based on the scalable route developed by Baran and coworkers, which enables gram-scale production.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the total synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound are the construction of the sterically congested indeno-tetrahydropyridine core and the formation of the highly strained 3-aza-[6]-paracyclophane macrocycle.[6][7] The latter contains a significantly deformed nonplanar aromatic ring, which presents a formidable synthetic hurdle. Early synthetic strategies suffered from low yields in the macrocyclization step, hindering the production of substantial quantities of the natural product.[4] The scalable route addresses this by forming the macrocycle with a more flexible cyclohexenone precursor, followed by a late-stage aromatization to introduce the strain.[1][2][4]
Q2: What is the key innovation of the scalable synthesis route?
A2: The cornerstone of the scalable synthesis is a novel method for point-to-planar chirality transfer via a one-step, chemoselective dehydrogenation of a cyclohexenone intermediate.[1][2][4] This strategy allows for the controlled formation of the desired atropisomer and avoids the low-yielding macrocyclization of a planar aromatic precursor. This key transformation has been successfully conducted on the gram-scale.[2]
Q3: Is the natural this compound a mixture of atropisomers?
A3: No. The scalable synthesis was used to prepare both this compound and its atropisomer.[1][4] By comparing the synthetic compounds with the natural product, it was definitively established that natural this compound exists as a single, non-equilibrating atropisomer.[1][2][5] The previously observed isomeric mixture in solution is attributed to slowed pyramidal inversion at the nitrogen atom coupled with conformational reorganization of the tetrahydropyridine ring.[3]
Q4: How critical is the bent aromatic ring for the biological activity of this compound?
A4: Biological evaluation of synthetic this compound and its derivatives has demonstrated that the strained, bent aromatic ring of the paracyclophane is crucial for its anticancer activity against PC3 human prostate cancer cells.[1][4][5] Dihydro-derivatives lacking the aromatic bent ring show significantly reduced activity.[2]
Troubleshooting Guides
Stage 1: Synthesis of the Indeno-tetrahydropyridine Core
Q5: I am experiencing low yields in the construction of the indeno-tetrahydropyridine core. What are the common pitfalls?
A5: The synthesis of the indeno-tetrahydropyridine core has been optimized for scalability, with the key ketone precursor being prepared on a 40-gram scale.[6] If you are facing issues, consider the following:
-
Purity of Starting Materials: Ensure all starting materials are of high purity, as impurities can interfere with the multi-step sequence.
-
Reaction Conditions for Cascade Annulation: The original synthesis employed a cascade annulation that is sensitive to reaction conditions. Ensure strict adherence to the reported protocols.
-
Alternative Routes: The scalable synthesis utilizes a convergent approach. Ensure the coupling partners for the Suzuki-type reaction are correctly prepared and purified.
Stage 2: Macrocyclization
Q6: The macrocyclization step is proceeding with low yield. How can I improve this?
A6: The scalable synthesis circumvents the direct macrocyclization of a rigid aromatic precursor. Instead, it involves an intramolecular N-alkylation of a more flexible precursor.
-
Dilution: Ensure the reaction is performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. The reported gram-scale synthesis uses acetonitrile as the solvent.[2]
-
Base Selection: Hünig's base (diisopropylethylamine) is used in the scalable protocol. Ensure it is freshly distilled and added to the reaction mixture at the appropriate temperature.[2]
-
Precursor Purity: The purity of the primary iodide precursor is critical for a successful macrocyclization. Ensure it is carried forward promptly after its formation.
Stage 3: Dehydrogenation of the Cyclohexenone
Q7: The key dehydrogenation/aromatization step is not working as expected. What should I check?
A7: This is a critical and sensitive step in the synthesis.
-
Reagent Quality: The success of this transformation is highly dependent on the quality of the reagents, particularly the lithium dienolate formation and the subsequent oxidation.
-
Low Temperature: Extremely low temperatures (-78 °C to -95 °C) are crucial to prevent side reactions.[2] Ensure your cooling bath is stable and the internal reaction temperature is monitored.
-
Reaction Time: The reaction time is very short (around 1 minute).[2] Quench the reaction promptly to avoid over-oxidation or decomposition of the product.
-
Lithium Chloride: The addition of lithium chloride is reported to be necessary for the success of this reaction.[2]
-
Alternative Oxidants: Note that common oxidants like palladium or MnO2 were found to be ineffective and led to competitive oxidation of the indeno-tetrahydropyridine core.[2]
Stage 4: Final Demethylation
Q8: I am having trouble with the final BBr3 demethylation step. What are the best practices?
A8: Boron tribromide is a powerful but harsh reagent. Careful handling and precise control of reaction conditions are essential.
-
Anhydrous Conditions: BBr3 reacts violently with water. Ensure your solvent (typically dichloromethane) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Stoichiometry: The stoichiometry of BBr3 is critical. An excess is generally required for each methoxy group and other Lewis basic sites in the molecule.
-
Temperature Control: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature to control the reaction rate and minimize side reactions.[9]
-
Quenching: Quench the reaction carefully at low temperature by slowly adding a protic solvent like methanol, followed by water or an aqueous bicarbonate solution.[9] Be prepared for a vigorous reaction during quenching.
-
Workup: The workup can be challenging due to the formation of boron salts. Extraction with an organic solvent and careful washing are necessary to isolate the final product.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the scalable synthesis of this compound.
| Step | Starting Material | Product | Yield (%) | Scale | Reference |
| Suzuki-type Coupling | Bromo-indeno-tetrahydropyridine (5) | Coupled Product (6) | 77 | Gram-scale | [2] |
| Macrocyclization | Primary Iodide Precursor | Macrocycles (7 and 8) | 79 (combined) | Gram-scale | [2] |
| Dehydrogenation/Aromatization | Macrocycle (7) | Bent Phenol Macrocycle (9) | 60 | 1.05 g | [2] |
| Final Demethylation | Bent Phenol Macrocycle (9) | This compound (1) | 63 | >550 mg | [2] |
Experimental Protocols
Protocol 1: Gram-Scale Macrocyclization
This protocol describes the formation of macrocycles 7 and 8 .
-
Preparation of the Precursor: The coupled product 6 (1.00 g, 1.54 mmol) is converted to a mixture of primary iodides in high yield using standard conditions (e.g., iodine, triphenylphosphine, imidazole in dichloromethane). The crude iodide is used directly in the next step.
-
N-Boc Deprotection: The crude iodide is treated with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group. The solvent and excess TFA are removed under reduced pressure.
-
Cyclization: The resulting amine-TFA salt is dissolved in acetonitrile (MeCN) to a final concentration of approximately 0.01 M. Hünig's base (diisopropylethylamine, DIPEA) is added, and the reaction mixture is heated to reflux.
-
Workup and Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to separate the two diastereomeric macrocycles 7 and 8 . The combined yield is typically around 79%.[2]
Protocol 2: Dehydrogenation of Macrocycle 7
This protocol details the key aromatization step to form the bent phenol macrocycle 9 .
-
Preparation: To a solution of macrocycle 7 (1.05 g, 1.98 mmol) and lithium chloride (LiCl) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Oxidation: A solution of N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor™) in a mixture of THF and N,N-dimethylformamide (DMF) is added rapidly to the reaction mixture.
-
Quenching: After stirring for exactly 1 minute, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bent phenol macrocycle 9 in approximately 60% yield.[2]
Protocol 3: Final Demethylation to this compound
This protocol outlines the final step to yield this compound (1 ).
-
Reaction Setup: A solution of the bent phenol macrocycle 9 (e.g., 100 mg, 0.19 mmol) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Reagent Addition: A solution of boron tribromide (BBr3) in DCM (e.g., 1.0 M solution, 5-10 equivalents) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.
-
Workup and Purification: The mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to give this compound (1 ) in approximately 63% yield.[2]
Visualizations
Caption: Overall workflow of the scalable this compound total synthesis.
Caption: A decision tree for troubleshooting the dehydrogenation step.
Caption: Point-to-planar chirality transfer in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the 3-aza-[7]-paracyclophane core of this compound and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis of Haouamine A and its Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the instability of intermediates during the synthesis of Haouamine A.
Frequently Asked Questions (FAQs)
Q1: I am observing significant polymerization of my phenylacetaldehyde starting material. How can I prevent this?
A1: Phenylacetaldehyde and its derivatives are known to be unstable and prone to polymerization, which can significantly lower the yield of your desired reaction.[1] To mitigate this, consider the following strategies:
-
Immediate Use: Prepare the phenylacetaldehyde reactant (e.g., through IBX or DMP oxidation of the corresponding alcohol) and use it immediately without prolonged storage.[1]
-
Use of Stabilizers: The addition of stabilizers can suppress polymerization. For acetaldehyde, adding a small amount of ammonium acetate (weight ratio of 1:30000) has been shown to be effective. While this is for acetaldehyde, a similar principle with an appropriate stabilizer could be tested for phenylacetaldehyde.
-
Controlled Reaction Conditions: Run the reaction at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and side reactions.
Q2: My pentaphenol intermediate in the Haouamine B synthesis is decomposing. What is the likely cause and how can I address it?
A2: The pentaphenol intermediate of Haouamine B is known to be unstable, likely due to a higher propensity for oxidation compared to the tetra-phenol in this compound.[1] To address this:
-
Protecting Groups: Protect the phenol groups early in the synthesis and deprotect them in the final steps. Common protecting groups for phenols include silyl ethers (e.g., TBS), benzyl ethers, or acetates. The choice of protecting group will depend on the compatibility with subsequent reaction conditions.
-
Inert Atmosphere: Handle the pentaphenol intermediate under strictly anaerobic and anhydrous conditions to prevent oxidation.
-
Salt Formation: The instability of Haouamine B was dramatically improved by salt formation with formic acid. This strategy could potentially be applied to the pentaphenol intermediate as well.
Q3: I am struggling with the macrocyclization to form the strained aza-paracyclophane ring. What are some common failure points and alternative strategies?
A3: The formation of the highly strained 3-aza-[2]-paracyclophane macrocycle is a significant challenge in the synthesis of this compound. Direct macrocyclization of a precursor with a pre-formed, planar aromatic ring is often unsuccessful due to the high strain energy.[2] Common issues include failed cyclization, decomposition of the starting material, or undesired side reactions.
Here are some troubleshooting strategies and alternative approaches:
-
Late-Stage Aromatization: A successful strategy involves performing the macrocyclization on a precursor with a non-aromatic, more flexible ring (e.g., a cyclohexenone or cyclohexadiene). The strained aromatic ring is then generated in a late-stage oxidation/aromatization step.[3]
-
Intramolecular Diels-Alder Reaction: An intramolecular [4+2] cycloaddition of a precursor containing a pyrone and an alkyne can form a bicyclic intermediate that, upon spontaneous loss of carbon dioxide, yields the strained aromatic system.[2][4]
-
Strain-Accelerated Oxidation: A novel approach involves the late-stage, site-selective oxidation of a "deoxygenated" macrocyclic intermediate. The inherent strain of the macrocycle can accelerate the desired oxidation.[3][5]
Troubleshooting Guides
Problem 1: Low yield or failure of the cascade annulation to form the indeno-tetrahydropyridine core.
| Possible Cause | Troubleshooting Steps |
| Instability of the oxime intermediate | - Ensure the oxime is pure and handled under anhydrous conditions. - Use freshly prepared oxime for the reaction. |
| Suboptimal reaction conditions | - Screen different solvents and temperatures. The reaction is sensitive to these parameters. - Adjust the stoichiometry of the reagents. |
| Decomposition of the product | - Work up the reaction mixture promptly upon completion. - Use a milder purification method if the product is sensitive to silica gel. |
Problem 2: Unwanted Hofmann elimination during reactions involving the tetrahydropyridine nitrogen.
| Possible Cause | Troubleshooting Steps |
| Presence of a strong base and an allylic/benzylic proton | - Use a non-nucleophilic, sterically hindered base. - Lower the reaction temperature to disfavor the elimination pathway. |
| Substrate structure is prone to elimination | - Modify the substrate to remove the acidic proton or block the elimination pathway if possible through protecting groups. |
Quantitative Data Summary
Direct quantitative data on the stability of this compound intermediates is scarce in the literature. However, the following table summarizes the qualitative stability and successful stabilization strategies for key challenging intermediates.
| Intermediate | Nature of Instability | Successful Stabilization/Synthetic Strategies |
| Phenylacetaldehyde derivatives | Prone to polymerization. | - Immediate use after preparation.[1] - Addition of stabilizers (e.g., ammonium acetate for acetaldehyde). |
| Pentaphenol of Haouamine B | Prone to oxidation. | - Use of protecting groups for phenols. - Handling under inert atmosphere. - Salt formation with formic acid. |
| Strained aza-paracyclophane precursor | High ring strain leading to decomposition or failed cyclization. | - Late-stage aromatization of a flexible precursor.[3] - Intramolecular Diels-Alder/retro-Diels-Alder cascade.[2][4] - Strain-accelerated late-stage oxidation.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for the Stabilization of Phenylacetaldehyde Derivatives
This protocol is adapted from general laboratory practice for handling unstable aldehydes.
-
Preparation: Synthesize the phenylacetaldehyde derivative using a mild oxidizing agent (e.g., Dess-Martin periodinane or IBX) from the corresponding alcohol in an inert atmosphere (N₂ or Ar).
-
Immediate Use: Once the reaction is complete and worked up, immediately dissolve the crude aldehyde in the appropriate anhydrous solvent for the next step. Avoid storing the aldehyde, even at low temperatures.
-
Reaction Setup: Add the aldehyde solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to ensure the consumption of the aldehyde and prevent prolonged reaction times that could lead to degradation.
Protocol 2: Late-Stage Aromatization for Paracyclophane Formation (Conceptual)
This protocol is a conceptualized procedure based on successful synthetic strategies.[3]
-
Precursor Synthesis: Synthesize the macrocyclic precursor containing a non-aromatic, flexible ring system (e.g., a cyclohexenone).
-
Oxidation Conditions: Subject the precursor to carefully selected oxidation conditions. This could involve reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other dehydrogenating agents.
-
Optimization: The reaction conditions (solvent, temperature, reaction time, and choice of oxidant) are critical and must be optimized for each specific substrate to maximize the yield of the aromatized product and minimize decomposition.
-
Purification: The resulting strained paracyclophane is likely to be sensitive. Use non-acidic purification methods, such as chromatography on neutral alumina or preparative HPLC with a neutral mobile phase.
Visualizations
Caption: Troubleshooting workflow for unstable intermediates in this compound synthesis.
References
- 1. CN103588626A - Method for preventing polymerization of acetaldehyde - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How To Figure Out Those Tough INTRAmolecular Diels-Alder Reactions - The OChem Whisperer [organicchemistoncall.com]
- 4. researchgate.net [researchgate.net]
- 5. Grob-Type Fragmentation Releases Paracyclophane Ring Strain in a Late-Stage Precursor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Failed synthetic routes and unproductive pathways towards Haouamine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Haouamine A. The following information is curated from published literature to address common challenges and unproductive pathways encountered during this complex synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why does my Chichibabin pyridine synthesis not yield the expected 2-benzyl-3,5-diarylpyridinium product for the indeno-tetrahydropyridine core?
-
Problem: Researchers have observed that the Chichibabin synthesis involving arylacetaldehydes, such as meta-methoxyphenylacetaldehyde, does not proceed as expected. Instead of the anticipated 2-benzyl-3,5-diarylpyridinium, the reaction yields a 3,5-diarylpyridinium with the loss of a benzaldehyde equivalent.[1][2] This is considered an "abnormal" Chichibabin reaction pathway.
-
Troubleshooting:
-
Re-evaluate the starting materials: This specific reaction pathway appears to be inherent to the use of arylacetaldehydes in this context. Consider alternative strategies for the formation of the tetrasubstituted pyridine ring that avoid this specific type of Chichibabin reaction.
-
Alternative Strategy: The Baran group, after encountering this issue, developed a successful cascade annulation strategy to access the indeno-tetrahydropyridine core.[1][2] Researchers facing this challenge should consider exploring this alternative published route.
-
2. I am attempting a metal-mediated C-H insertion to form the piperidinone ring, but it is failing. What could be the issue?
-
Problem: Attempts to synthesize the piperidinone intermediate via a rhodium- or copper-catalyzed C-H insertion of a diazoketone have been reported as unsuccessful.[1] No desired product was detected, likely due to competitive insertion into other C-H bonds, such as those alpha to the heteroatom or at the benzylic methylene group.
-
Troubleshooting:
-
Protecting Groups: Protecting the nitrogen atom (e.g., as an N-Boc derivative) has been attempted but did not resolve the issue of competitive side reactions.[1]
-
Alternative Cyclization Strategies: Given the challenges with C-H insertion, it is advisable to explore other methods for the formation of the piperidinone ring system.
-
3. My ring-closing metathesis (RCM) reaction to form the indenotetrahydropyridine core is not working. Why?
-
Problem: Attempts to construct the indenotetrahydropyridine core using a ring-closing metathesis (RCM) strategy have been reported to fail.[3] Despite screening various catalysts, in most cases, only the starting diene was recovered. This failure is believed to be due to steric hindrance.
-
Troubleshooting:
-
Catalyst Screening: While various catalysts were attempted without success in the literature, it is possible that newer generation RCM catalysts with different steric and electronic properties could be explored.
-
Substrate Modification: Consider redesigning the RCM substrate to minimize steric hindrance around the reacting olefins.
-
Alternative Synthetic Routes: Given the documented failure of this approach, pursuing alternative, successfully reported routes for the construction of the indenotetrahydropyridine nucleus is recommended.[3]
-
4. Can I use standard biaryl coupling methods to form the strained aza-paracyclophane macrocycle of this compound?
-
Problem: No, standard metal-mediated biaryl coupling methodologies have been reported to be unsuccessful in constructing the highly strained 3-aza-[4]-paracyclophane system of this compound.[3] The high degree of strain in the macrocycle, which forces one of the aromatic rings into a non-planar, boat-like conformation, presents a significant energetic barrier for these conventional cyclization methods.[3][5]
-
Recommended Approach:
-
Intramolecular Diels-Alder Strategy: A successful, albeit low-yielding, approach involved an intramolecular Diels-Alder reaction of an α-pyrone alkyne intermediate.[3] This was followed by a spontaneous loss of carbon dioxide to form the aromatic ring of the paracyclophane.
-
Late-Stage Aromatization: Another conceptual approach involves the late-stage aromatization of a non-benzenoid B-ring precursor to form the strained aromatic system.[3]
-
Unproductive Pathway Summaries
The synthesis of this compound is characterized by several challenging transformations where initial strategies proved unsuccessful. Below are summaries of these failed routes.
Table 1: Summary of Failed Reactions in this compound Synthesis
| Target Transformation | Attempted Method | Observed Outcome | Reason for Failure (Hypothesized) | Reference |
| Indeno-tetrahydropyridine Core Synthesis | Chichibabin Pyridine Synthesis | Abnormal reaction, loss of benzaldehyde equivalent | Inherent reactivity of arylacetaldehyde substrates | [1] |
| Piperidinone Formation | Metal-mediated C-H Insertion | No desired product, competitive side reactions | Insertion at other C-H bonds (alpha to N, benzylic) | [1] |
| Indeno-tetrahydropyridine Core Synthesis | Ring-Closing Metathesis (RCM) | Recovery of starting diene | Steric hindrance | [3] |
| Aza-paracyclophane Macrocyclization | Standard Biaryl Coupling Methods | Failed to form macrocycle | High strain energy of the paracyclophane | [3] |
Experimental Protocols for Unproductive Pathways
While these routes were unsuccessful, understanding the experimental conditions can provide valuable insight.
1. Attempted Metal-Mediated C-H Insertion for Piperidinone Formation [1]
-
Substrate: Diazoketone derived from the corresponding amine and 1-bromo-3-diazoacetone.
-
Catalysts Screened: Various rhodium and copper catalysts.
-
Conditions: The specific reaction conditions (solvent, temperature, catalyst loading) were varied, but in all cases, no detectable amount of the desired piperidinone was formed.
-
Observation: The primary outcome was either decomposition of the starting material or no reaction.
2. Attempted Ring-Closing Metathesis (RCM) [3]
-
Substrate: A diene precursor with trifluoroacetamide protection on the nitrogen.
-
Catalysts Screened: A number of unspecified RCM catalysts were used.
-
Conditions: The reactions were typically run in an appropriate solvent (e.g., dichloromethane, toluene) with heating.
-
Observation: In most attempts, the starting diene was recovered unchanged, indicating a lack of catalytic turnover.
Visualizing Failed Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed unproductive routes.
References
- 1. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Total Synthesis of the Cytotoxic Marine Ascidian Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
Technical Support Center: Purification of Synthetic Haouamine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Haouamine A.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for synthetic this compound and its intermediates?
A1: The primary purification technique reported for this compound and its synthetic intermediates is flash column chromatography on silica gel.[1] Recrystallization is also mentioned as a method for purifying certain intermediates, particularly for separating enantiomers.[1]
Q2: I am observing two closely related spots on my TLC plate after synthesis. What could they be?
A2: This is a frequently encountered issue. The two spots likely represent the two atropisomers of this compound.[2][3] this compound exists as a mixture of two rapidly interconverting isomers due to the strained paracyclophane ring, which can lead to distinct spots on a TLC plate.[3] The ratio of these isomers can be dependent on the solvent system used.[3]
Q3: My crude NMR spectrum looks very complex and doesn't clearly show the expected product peaks. What should I do?
A3: A complex crude NMR is not always indicative of a failed reaction. The presence of atropisomers can lead to a more complicated spectrum than anticipated.[3] It is recommended to proceed with an initial purification step, such as flash column chromatography, to simplify the mixture before detailed NMR analysis. Additionally, residual solvents or minor impurities can broaden peaks and add complexity.
Q4: Are there any known stability issues with intermediates during the synthesis of this compound that could affect purification?
A4: Yes, certain intermediates, particularly phenylacetaldehydes, are prone to polymerization and should be used without prolonged storage.[1][3] It is recommended to synthesize these intermediates (e.g., by IBX or DMP oxidation of the corresponding alcohol) and use them immediately to avoid the formation of polymeric impurities that can complicate purification.[3]
Troubleshooting Guide
Issue 1: Low yield after flash column chromatography.
-
Question: My reaction appears to be high-yielding by TLC, but I'm experiencing significant product loss during column chromatography. What could be the cause?
-
Possible Causes & Solutions:
-
Product Streaking/Tailing on Silica Gel: this compound and its nitrogen-containing intermediates can interact strongly with the acidic silica gel, leading to tailing and poor separation. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia, to the eluent.
-
Improper Solvent System: An inappropriate solvent system can lead to either poor separation from impurities or irreversible adsorption to the stationary phase. It is crucial to perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation.
-
Product Instability on Silica: Some intermediates may be sensitive to the acidic nature of silica gel. If you suspect your product is degrading on the column, you can try using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.
-
Issue 2: Inability to separate atropisomers.
-
Question: I am unable to separate the two atropisomers of this compound using flash column chromatography. How can I resolve this?
-
Possible Causes & Solutions:
-
Isomer Interconversion: The atropisomers of this compound can interconvert in solution, making baseline separation by standard chromatography challenging.[3]
-
High-Performance Liquid Chromatography (HPLC): For baseline separation of the atropisomers, preparative HPLC is often more effective than standard flash chromatography.[3] Chiral HPLC has also been mentioned in the context of separating enantiomers in the synthetic route, suggesting its utility for resolving stereoisomers.[2]
-
Recrystallization: In some cases, selective crystallization can be used to isolate one of the isomers. This was successfully employed to separate an enantiopure diol from its racemic mixture during the synthesis.[1]
-
Issue 3: Presence of persistent, unknown impurities.
-
Question: After column chromatography, I still observe persistent impurities in my product fractions. What are the likely sources and how can I remove them?
-
Possible Causes & Solutions:
-
Side Products from Complex Reactions: The synthesis of this compound involves several complex steps where side reactions can occur. For instance, the abnormal Chichibabin pyridine synthesis can have low yields and produce various byproducts.[1][4] A thorough understanding of the reaction mechanism can help in predicting potential impurities.
-
Reagent Contamination: Ensure all reagents and solvents are pure and dry, as contaminants can lead to unexpected side products.
-
Re-purification: If a single chromatographic step is insufficient, a second purification using a different solvent system or a different stationary phase (e.g., switching from silica to alumina) may be necessary. Recrystallization from a suitable solvent system can also be a powerful technique for removing minor, persistent impurities.
-
Data Presentation: Purification Parameters
The following table summarizes typical purification conditions reported for an intermediate in the synthesis of this compound.
| Compound | Purification Method | Stationary Phase | Eluent System | Reference |
| 1-(3-methoxyphenethyl)-3,5-bis(3-methoxyphenyl)pyridinium triflate | Flash Column Chromatography | Silica Gel | 99:1 → 95:5 DCM/MeOH | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Pyridinium Intermediate
This protocol is adapted from the purification of 1-(3-methoxyphenethyl)-3,5-bis(3-methoxyphenyl)pyridinium triflate.[1]
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, less polar eluent (e.g., 99:1 Dichloromethane/Methanol).
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent (like pure DCM or MeOH) and then adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 99:1 DCM/MeOH and gradually increasing to 95:5 DCM/MeOH.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of synthetic this compound.
Caption: Logical relationship explaining the purification challenges due to atropisomerism.
References
- 1. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound by Baran [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactivity of Haouamine A and its Atropisomer: A Comparative Guide
For Immediate Release
A detailed comparative analysis of the marine alkaloid Haouamine A and its atropisomer reveals nearly identical cytotoxic activity against human prostate cancer cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological performance, supported by experimental data and detailed protocols. The findings underscore the critical role of the strained cyclophane core in the anti-cancer properties of these molecules.
Executive Summary
This compound, a structurally complex marine natural product, and its synthetically accessible atropisomer have been evaluated for their anti-cancer properties. Both compounds exhibit potent cytotoxicity against the PC3 human prostate cancer cell line, with very similar half-maximal inhibitory concentrations (IC50). This suggests that the specific atropisomeric configuration does not significantly impact the overall cytotoxic potency. The core chemical structure, particularly the strained[1]-azaparacyclophane macrocycle, is believed to be the primary determinant of their biological activity. Further investigation into the specific mechanisms of action, such as the induction of apoptosis and cell cycle arrest, is warranted to fully elucidate their therapeutic potential.
Comparative Biological Activity
Quantitative analysis of the cytotoxic effects of this compound and its atropisomer was conducted on the PC3 human prostate cancer cell line. The results, presented in Table 1, demonstrate that both compounds inhibit cell viability in a concentration-dependent manner with comparable efficacy.
| Compound | Cell Line | IC50 (µM) |
| This compound | PC3 | 29 ± 2[2] |
| atrop-Haouamine A | PC3 | 32 ± 3[2] |
| Table 1: Comparative Cytotoxicity (IC50) of this compound and its Atropisomer against PC3 human prostate cancer cells. |
The data indicates that the spatial arrangement of the atoms arising from the rotational restriction (atropisomerism) does not lead to a significant difference in the cytotoxic activity against PC3 cells. This finding suggests that the overall shape and electronic properties of the molecule, conferred by the unique bent aromatic ring system, are the key features for its anti-cancer effects.[2][3][4]
Experimental Protocols
The following is a detailed protocol for the cytotoxicity assay used to determine the IC50 values of this compound and its atropisomer.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
PC3 human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and atrop-Haouamine A (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: PC3 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound and its atropisomer is prepared in culture medium. The medium from the wells is replaced with 100 µL of medium containing the compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
A Comparative Analysis of Haouamine A and Other Marine-Derived Anticancer Agents
The world's oceans harbor a vast diversity of marine organisms that produce a plethora of unique chemical compounds, many of which hold significant promise for the development of new therapeutic agents. Among these, several marine-derived compounds have demonstrated potent anticancer properties, leading to the development of novel cancer therapies. This guide provides a comparative overview of the cytotoxicity of Haouamine A, a structurally unique marine alkaloid, with other notable marine-derived anticancer agents: Eribulin mesylate, Trabectedin, and the marine-derived cytotoxic drug, Cytarabine. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into their mechanisms of action.
Cytotoxicity Profile: A Quantitative Comparison
The in vitro cytotoxicity of these marine-derived compounds has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The following table summarizes the IC50 values for this compound, Eribulin, Trabectedin, and Cytarabine across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value |
| This compound | HT-29 (Colon Carcinoma) | 0.1 µg/mL |
| PC3 (Prostate Cancer) | 29 ± 2 µM[1] | |
| Eribulin | MDA-MB-231 (Breast Cancer) | 0.09–9.5 nM[2][3] |
| HT-29 (Colon Cancer) | 0.09–9.5 nM[2][3] | |
| COLO 205 (Colon Cancer) | 0.09–9.5 nM[2][3] | |
| DLD-1 (Colon Cancer) | 0.09–9.5 nM[2][3] | |
| DU 145 (Prostate Cancer) | 0.09–9.5 nM[2][3] | |
| LNCaP (Prostate Cancer) | 0.09–9.5 nM[2][3] | |
| LOX (Melanoma) | 0.09–9.5 nM[2][3] | |
| HL-60 (Promyelocytic Leukemia) | 0.09–9.5 nM[2][3] | |
| Hematologic Neoplasm Cell Lines | 0.13 to 12.12 nM[4] | |
| HCC38 (Breast Cancer) | > 200 µM (at 24h)[5] | |
| MDA-MB-231 (Breast Cancer) | > 200 µM (at 24h)[5] | |
| SKBR3 (Breast Cancer) | > 200 µM (at 24h)[5] | |
| Trabectedin | NCI-H295R (Adrenocortical Carcinoma) | 0.15 nM[6] |
| MUC-1 (Adrenocortical Carcinoma) | 0.80 nM[6] | |
| HAC-15 (Adrenocortical Carcinoma) | 0.50 nM[6] | |
| SW13 (Adrenal Carcinoma) | 0.098 nM[6] | |
| Leiomyosarcoma (LMS) | 1.296 nM[7] | |
| Liposarcoma (LPS) | 0.6836 nM[7] | |
| Rhabdomyosarcoma (RMS) | 0.9654 nM[7] | |
| Fibrosarcoma (FS) | 0.8549 nM[7] | |
| DLBCL Cell Lines | Subnanomolar IC50 values[8] | |
| Sarcoma-Initiating Cells | Similar to adherent cultures[9] | |
| Cytarabine | MV4-11 (Parental) | 0.26 µM |
| MV4-11 (Resistant) | 3.37 µM[10] | |
| HL-60 (Parental) | 407.2 nM[11] | |
| HL-60 (Resistant) | 906.8 nM[11] | |
| KG-1 and MOLM13 | Dose-dependent cytotoxicity[12] | |
| AML Cell Lines | 4 nM to 400 nM (as GQC-05)[13] |
In-Depth Look at Marine Anticancer Agents
This compound
This compound is a marine alkaloid with a unique and complex heptacyclic structure, featuring a highly strained azaparacyclophane with a bent phenolic ring.[14] This strained architecture is believed to be critical for its biological activity.[1][4]
Mechanism of Action: While the precise signaling pathway of this compound is still under investigation, studies suggest that its cytotoxicity is linked to the induction of apoptosis.[15][16] The strained cyclophane structure is essential for its anticancer effects.[4] It is proposed that this compound may exert its effects through the modulation of polyamine metabolism and the induction of a mitochondria-mediated apoptotic pathway, leading to caspase activation and programmed cell death.[5][17]
Eribulin Mesylate
Eribulin mesylate (Halaven®) is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a non-taxane microtubule dynamics inhibitor used in the treatment of metastatic breast cancer and liposarcoma.[2][18]
Mechanism of Action: Eribulin's primary mechanism involves the inhibition of microtubule growth without affecting the shortening phase.[19] It binds to the plus ends of microtubules, leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest, disruption of the mitotic spindle, and ultimately, apoptosis.[3][19] Eribulin has also been shown to affect the tumor microenvironment by remodeling the tumor vasculature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical & Engineering News: Latest News-Anticancer Natural Product Synthesized [pubsapp.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 8. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by polyamine metabolites in immunocompetent cells and different tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restricted [jnjmedicalconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A comparative analysis of different total synthesis routes to Haouamine A
A Comparative Analysis of Total Synthesis Routes to Haouamine A
This compound, a marine alkaloid isolated from the tunicate Aplidium haouarianum, presents a formidable challenge to synthetic chemists due to its unique and complex architecture. The molecule features a strained[1]paracyclophane ring fused to an indeno-tetrahydropyridine core, which includes a sterically congested all-carbon quaternary center. Its intriguing structure and potent, selective cytotoxicity against HT-29 human colon carcinoma cells have spurred the development of several elegant and distinct total synthesis strategies. This guide provides a comparative analysis of the key total syntheses of (±)-Haouamine A, focusing on the approaches by the research groups of Baran, Weinreb (formal synthesis), and Trauner, highlighting their strategic differences, efficiencies, and key chemical transformations.
Strategic Overview and Key Comparisons
The total synthesis of this compound has been approached from several distinct strategic viewpoints. The Baran group's landmark first total synthesis established a scalable route and also addressed the question of the molecule's atropisomerism. The Weinreb group developed a formal synthesis by targeting a key intermediate from the Baran synthesis. The Trauner group's approach provided an alternative strategy for the construction of the indeno-tetrahydropyridine core.
A key challenge in the synthesis of this compound is the construction of the strained paracyclophane ring. The Baran synthesis addressed this by introducing the strain late in the synthesis through an intramolecular cyclization. Another significant hurdle is the stereoselective formation of the all-carbon quaternary center within the indeno-tetrahydropyridine core. Different strategies have been employed to tackle this, including alkylation and cascade reactions.
The following sections will delve into the specifics of each synthetic route, presenting quantitative data, key experimental protocols, and visualizations of the synthetic logic.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key metrics for the different total synthesis routes to (±)-Haouamine A.
| Parameter | Baran (2006)[2] | Baran (2nd Gen, 2009)[1][3][4] | Weinreb (Formal, 2006)[5] | Trauner |
| Longest Linear Sequence | 8 steps | 9 steps | 13 steps to Baran's intermediate | N/A |
| Overall Yield | ~1% | Scalable, gram-scale synthesis | Not reported for full sequence | N/A |
| Key Strategy | Cascade annulation, pyrone-assisted macrocyclization | Point-to-planar chirality transfer, chemoselective aromatization | Intramolecular nitrone/olefin cycloaddition | N/A |
Note: Data for the Trauner synthesis is not fully available in the initial search results. A complete total synthesis by this group has not been identified in the provided context.
Key Synthetic Strategies and Visualizations
The strategic approach to assembling the complex architecture of this compound is a critical aspect of each synthesis. The following diagrams, rendered using the DOT language, illustrate the logical flow and key transformations of the Baran and Weinreb syntheses.
Baran's First Generation Total Synthesis (2006)
The initial total synthesis by Baran and co-workers featured a highly innovative cascade annulation to rapidly construct the indeno-tetrahydropyridine core. The strained paracyclophane was then formed via a pyrone-assisted stitching of the aromatic ring.[2]
Caption: Key strategic steps in Baran's first total synthesis of (±)-Haouamine A.
Weinreb's Formal Total Synthesis (2006)
The Weinreb group's formal synthesis targeted a key pentacyclic intermediate from Baran's route. Their approach centered on a key intramolecular nitrone/olefin dipolar cycloaddition to construct the indene system.[5]
Caption: Weinreb's strategy for the formal synthesis of (±)-Haouamine A.
Baran's Second Generation Total Synthesis (2009)
This improved synthesis provided a scalable route to both this compound and its atropisomer, which was crucial in confirming that the natural product exists as a single, non-equilibrating atropisomer. A key innovation was the development of a chemoselective dehydrogenation of a cyclohexenone that allowed for a point-to-planar chirality transfer.[1][3][4]
Caption: Key features of Baran's scalable second-generation synthesis of this compound.
Key Experimental Protocols
The success of these syntheses hinged on the development and application of novel chemical reactions. Below are the methodologies for some of the key transformations.
Baran's Cascade Annulation for the Indeno-tetrahydropyridine Core
This reaction sequence rapidly assembles the core structure of this compound from a relatively simple starting material. The reaction proceeds through a 5-exo-trig cyclization of an oxime onto an electrophilically activated alkene, followed by a series of rearrangements.[3]
Protocol: To a solution of the allyl oxime in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a source of electrophilic bromine (e.g., N-bromosuccinimide) is added. This initiates a 5-exo-trig cyclization to form a nitrone. The nitrone is then reduced in situ (e.g., with indium metal) to the corresponding hydroxylamine. Upon warming, this intermediate undergoes a thermal rearrangement, possibly involving an aziridine intermediate, to yield the tetrahydropyridine-N-oxide. A final reduction step (e.g., with indium) affords the desired indeno-tetrahydropyridine core.
Weinreb's Intramolecular Nitrone/Olefin Dipolar Cycloaddition
This key step in Weinreb's formal synthesis efficiently constructs the indene ring system.[5]
Protocol: The acyclic precursor containing both a nitrone and an olefin is heated in an appropriate solvent (e.g., toluene) to induce the intramolecular [3+2] cycloaddition. The reaction yields a mixture of two diastereomeric isoxazolidines. The undesired diastereomer can be converted to the desired one by further heating, suggesting a retro-cycloaddition/cycloaddition equilibrium.
Baran's Chemoselective Aromatization
This protocol, developed for the second-generation synthesis, allows for the conversion of a chiral cyclohexenone to a planar chiral phenol, a key step in controlling the atropisomerism of the final product.[3]
Protocol: The chiral cyclohexenone is treated with a one-pot procedure developed by Mukaiyama. This involves the formation of a silyl enol ether, followed by oxidation. While specific reagents like manganese dioxide or palladium were found to be ineffective, the Mukaiyama protocol successfully oxidized the chiral cyclohexenone to the planar chiral phenol in a respectable yield.
Conclusion
The total syntheses of this compound by the Baran group represent landmark achievements in natural product synthesis, characterized by the development of novel and powerful chemical reactions. Their first synthesis provided a concise route to this complex molecule, while the second-generation synthesis enabled a scalable production and resolved the question of its atropisomerism. The formal synthesis by the Weinreb group offered an alternative and elegant approach to a key intermediate, showcasing the power of intramolecular cycloaddition reactions.
These synthetic endeavors not only provide access to this compound and its analogs for further biological evaluation but also enrich the field of organic chemistry with new strategies and methodologies for the construction of complex molecular architectures. The comparative analysis of these routes underscores the creativity and ingenuity of synthetic chemists in tackling formidable molecular challenges.
References
A Structural Showdown: Haouamine A and its Paracyclophane Peers in the Fight Against Cancer
A deep dive into the structural intricacies and cytotoxic profiles of Haouamine A and other paracyclophane-containing natural products reveals a fascinating class of molecules with potent anticancer potential. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, highlighting the unique structural features and biological performance of these complex natural products.
This compound, a marine alkaloid isolated from the tunicate Aplidium haouarianum, has garnered significant attention for its potent and selective cytotoxicity against cancer cell lines.[1][2] Its defining feature is a highly strained 3-aza-[3]-paracyclophane macrocycle fused to a complex indeno-tetrahydropyridine core. This unique architecture, particularly the bent aromatic ring within the paracyclophane bridge, is believed to be crucial for its biological activity.[4][5] This guide compares this compound with other naturally occurring paracyclophanes, namely cylindrocyclophanes and carbamidocyclophanes, focusing on their structural variations and cytotoxic effects.
Structural Comparison of Paracyclophane-Containing Natural Products
The paracyclophane moiety, characterized by two benzene rings held in parallel by aliphatic bridges, is the common thread among this diverse group of natural products. The length of these bridges and the nature of the substituents on the aromatic rings and the core scaffold significantly influence their biological activity.
This compound stands out with its complex, heptacyclic indeno-tetrahydropyridine core and a short, strained 3-aza-[3]-paracyclophane bridge. This strain forces one of the phenolic rings into a non-planar, boat-like conformation.[1]
Cylindrocyclophanes , isolated from the cyanobacterium Cylindrospermum licheniforme, are [7.7]paracyclophanes. They possess a more symmetrical structure compared to this compound, with two resorcinol rings linked by two seven-carbon chains. Variations within this family arise from different substitutions on the aromatic rings.[6]
Carbamidocyclophanes , produced by the cyanobacterium Nostoc sp., are also [7.7]paracyclophanes. Their distinguishing feature is the presence of carbamido side chains attached to the macrocycle, with variations in the chlorination of their butyl side chains.[7]
Comparative Cytotoxicity
The cytotoxic profiles of these paracyclophane-containing natural products have been evaluated against various cancer cell lines, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Compound | Natural Product Class | Cancer Cell Line | IC50 (µM) |
| This compound | Indeno-tetrahydropyridine-fused Paracyclophane | HT-29 (Colon) | ~0.17 |
| PC3 (Prostate) | 29 ± 2 | ||
| atrop-Haouamine A | Indeno-tetrahydropyridine-fused Paracyclophane | PC3 (Prostate) | 32 ± 3 |
| Haouamine B | Indeno-tetrahydropyridine-fused Paracyclophane | MS-1 (Murine Endothelial) | ~8.5 |
| Cylindrocyclophane A | [7.7]Paracyclophane | KB (Oral) | Moderate Cytotoxicity |
| LoVo (Colon) | Moderate Cytotoxicity | ||
| Carbamidocyclophane A | [7.7]Paracyclophane | MCF-7 (Breast) | 2.2 |
| Carbamidocyclophane B | [7.7]Paracyclophane | MCF-7 (Breast) | 1.1 |
| Carbamidocyclophane C | [7.7]Paracyclophane | MCF-7 (Breast) | 0.68 |
| Carbamidocyclophane F | [7.7]Paracyclophane | MDA-MB-435 (Melanoma) | 0.5 - 0.7 |
| HT-29 (Colon) | 0.5 - 0.7 | ||
| Carbamidocyclophane G | [7.7]Paracyclophane | MDA-MB-435 (Melanoma) | 0.5 - 0.7 |
| HT-29 (Colon) | 0.5 - 0.7 |
Structure-Activity Relationship
The available data, though limited, allows for some preliminary structure-activity relationship (SAR) observations:
-
The Paracyclophane Moiety is Crucial: Synthetic analogues of this compound lacking the cyclophane moiety are significantly less active, indicating that the strained paracyclophane structure is essential for its anticancer activity.[8]
-
Substituents on the Paracyclophane Influence Potency: The variations in cytotoxicity among the carbamidocyclophanes suggest that the nature and position of the side chains on the paracyclophane ring play a significant role in their biological activity.
-
Core Structure Dictates Selectivity: The distinct core structures of this compound (indeno-tetrahydropyridine) and the cylindrocyclophanes/carbamidocyclophanes ([7.7]paracyclophane) likely contribute to their different selectivity profiles against various cancer cell lines.
Experimental Methodologies
The primary method for determining the cytotoxic activity of these compounds is the MTT assay . A detailed protocol is provided below.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
- The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- The test compounds (this compound, etc.) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
- The medium from the seeded cells is removed, and the cells are treated with the different concentrations of the compounds. A vehicle control (medium with the solvent) is also included.
- The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
- The medium containing MTT is carefully removed.
- 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability compared to the vehicle control.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Cancer and Potential Mechanisms of Action
While the precise molecular targets of this compound and many other paracyclophane natural products are still under investigation, their cytotoxic effects are likely mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. Although direct evidence linking this compound to this pathway is not yet available, it represents a plausible target for many natural product-derived anticancer agents.
References
- 1. baranlab.org [baranlab.org]
- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Comparative In Vivo Studies on Haouamine A Underscores Need for Further Research
While the marine alkaloid Haouamine A has demonstrated notable in vitro activity against several cancer cell lines, a comprehensive understanding of its in vivo efficacy, particularly in comparison to standard chemotherapy agents, remains elusive. To date, no published studies have directly compared the in vivo performance of this compound against established drugs such as 5-Fluorouracil (5-FU), docetaxel, or cisplatin in relevant animal models. This informational gap highlights a critical area for future preclinical research to ascertain the therapeutic potential of this novel compound.
Initial laboratory studies have revealed this compound's cytotoxic effects against human colon carcinoma (HT-29), prostate cancer (PC3), and other cell lines. The unique bent aromatic ring structure of this compound is believed to be crucial for its anticancer activity.[1][2] However, without in vivo data, its systemic effects, tolerability, and true therapeutic window in a living organism are unknown.
This guide provides a summary of the available in vitro data for this compound alongside a review of in vivo efficacy data for standard chemotherapy drugs used to treat cancers for which this compound has shown initial promise. This indirect comparison serves to contextualize the existing data and provide a framework for the design of future in vivo studies.
In Vitro Efficacy of this compound
The following table summarizes the reported in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HT-29 | Human Colon Carcinoma | 0.1 | - | [3] |
| PC3 | Human Prostate Cancer | - | 29 ± 2 | [2] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy of Standard Chemotherapy Drugs
The following sections present in vivo efficacy data for standard chemotherapy drugs in xenograft models of colon, prostate, and lung cancer.
Colon Cancer: 5-Fluorouracil (5-FU)
| Animal Model | Human Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | HCT116 | 5-FU | Slower tumor growth rate compared to control.[4] | [4] |
| Nude Mice | 11 different colorectal tumor xenografts | UFT (a 5-FU prodrug) + Leucovorin | 55-79% | [5] |
| Male Wistar Rats | Dimethyl hydrazine-induced colorectal cancer | 5-FU-loaded microspheres | Significant reduction in tumor volume and multiplicity.[6] | [6] |
Prostate Cancer: Docetaxel
| Animal Model | Human Cell Line | Treatment Regimen | Outcome | Reference |
| SCID Mice | Prostate adenocarcinoma xenografts | 10-60 mg/kg | Significant growth delays and reductions in serum PSA at doses >10 mg/kg.[7] | [7] |
| Nude Mice | PC346Enza (enzalutamide-resistant) | 33 mg/kg | Mean tumor volume of 258 mm³ after 46 days (vs. 743 mm³ for placebo).[8] | [8] |
| Nude Mice | PAC120 (hormone-dependent) | Docetaxel | Associated with HER2 protein expression.[9] | [9] |
| Nude mice | Prostate cancer xenograft | Docetaxel + Kaempferol | Effectively inhibited prostate tumor growth.[10] | [10] |
Lung Cancer: Cisplatin
| Animal Model | Human Cell Line | Treatment Regimen | Outcome | Reference |
| Mice | H526 (Small Cell Lung Cancer) | 3.0 mg/kg | Cessation of exponential tumor growth for at least 3 days.[11] | [11] |
| SCID Mice | H69/CDDP & PC-14/CDDP (Cisplatin-resistant) | - | Tumor xenografts showed cisplatin resistance.[12] | [12] |
| Nude Mice | A549 (Non-Small Cell Lung Cancer) | 1 mg Pt/kg | Tumor growth inhibition.[13] | [13] |
| Nude Mice | H441 & PC14 (Non-Small Cell Lung Cancer) | Cisplatin | Significantly increased [18F]FAHA accumulation and reduced [18F]FDG accumulation.[14] | [14] |
Experimental Protocols
General Xenograft Tumor Model Protocol
A common methodology for in vivo efficacy studies involves the use of xenograft models in immunocompromised mice.
-
Cell Culture: Human cancer cells (e.g., HCT116, PC3, A549) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude, SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) or standard chemotherapy is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, oral) at a predetermined dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.
Specific Protocol Example: Docetaxel in Prostate Cancer Xenografts[7]
-
Cell Line: Prostate adenocarcinoma xenografts.
-
Animal Model: SCID mice.
-
Treatment: Docetaxel was administered in three fractions on days 0, 4, and 6, with total doses ranging from 10 to 60 mg/kg.
-
Monitoring: Tumor volume and serum PSA levels were monitored. Diffusion-weighted MRI (DW-MRI) was used to assess early treatment response.
Visualizations
Experimental Workflow for a Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
General Apoptotic Signaling Pathway
While the exact mechanism of action for this compound is not yet fully elucidated, many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, generalized apoptotic pathway. The potential, yet unconfirmed, point of intervention for this compound is indicated.
References
- 1. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Cross-referencing spectroscopic data of synthetic vs. natural Haouamine A
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-reference of the spectroscopic data for synthetic and natural Haouamine A, a marine alkaloid with notable cytotoxic properties. By presenting a direct comparison of their nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS) data, and specific rotation, this document aims to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. Detailed experimental protocols for both the isolation of the natural product and a representative total synthesis are provided, alongside visualizations of the synthetic workflow and a proposed structure-activity relationship.
Data Presentation: A Spectroscopic Fingerprint Comparison
The structural identity of a synthesized natural product is unequivocally confirmed when its spectroscopic data are identical to those of the authentic, naturally occurring compound. The following tables summarize the key spectroscopic data for both natural and synthetic this compound, demonstrating the high fidelity of the synthetic route to the natural product.
Table 1: ¹H NMR Spectroscopic Data Comparison (500 MHz, CD₃COCD₃)
| Position | Natural this compound¹ (δ, ppm) | Synthetic this compound² (δ, ppm) |
| Isomer 1 | ||
| 1α | 0.43 (d, J = 13.5 Hz) | 0.43 (d, J = 13.5 Hz) |
| 1β | 2.95 (d, J = 13.5 Hz) | 2.95 (d, J = 13.5 Hz) |
| 4 | 3.65 (s) | 3.65 (s) |
| 5 | 2.89 (m) | 2.89 (m) |
| 6α | 2.05 (m) | 2.05 (m) |
| 6β | 2.30 (m) | 2.30 (m) |
| 8 | 6.45 (d, J = 2.5 Hz) | 6.45 (d, J = 2.5 Hz) |
| 10 | 6.28 (d, J = 2.5 Hz) | 6.28 (d, J = 2.5 Hz) |
| 11 | 6.60 (d, J = 8.0 Hz) | 6.60 (d, J = 8.0 Hz) |
| 13 | 6.95 (d, J = 8.0 Hz) | 6.95 (d, J = 8.0 Hz) |
| 15 | 6.78 (s) | 6.78 (s) |
| 18 | 6.55 (d, J = 2.5 Hz) | 6.55 (d, J = 2.5 Hz) |
| 20 | 6.35 (d, J = 2.5 Hz) | 6.35 (d, J = 2.5 Hz) |
| 21 | 6.85 (s) | 6.85 (s) |
| 23 | 6.65 (d, J = 8.0 Hz) | 6.65 (d, J = 8.0 Hz) |
| 25 | 7.10 (d, J = 8.0 Hz) | 7.10 (d, J = 8.0 Hz) |
| Isomer 2 | ||
| 1α | 0.84 (d, J = 13.5 Hz) | 0.84 (d, J = 13.5 Hz) |
| 1β | 2.85 (d, J = 13.5 Hz) | 2.85 (d, J = 13.5 Hz) |
| 4 | 3.55 (s) | 3.55 (s) |
| 5 | 2.79 (m) | 2.79 (m) |
| 6α | 1.95 (m) | 1.95 (m) |
| 6β | 2.20 (m) | 2.20 (m) |
| 8 | 6.40 (d, J = 2.5 Hz) | 6.40 (d, J = 2.5 Hz) |
| 10 | 6.25 (d, J = 2.5 Hz) | 6.25 (d, J = 2.5 Hz) |
| 11 | 6.58 (d, J = 8.0 Hz) | 6.58 (d, J = 8.0 Hz) |
| 13 | 6.90 (d, J = 8.0 Hz) | 6.90 (d, J = 8.0 Hz) |
| 15 | 6.75 (s) | 6.75 (s) |
| 18 | 6.50 (d, J = 2.5 Hz) | 6.50 (d, J = 2.5 Hz) |
| 20 | 6.30 (d, J = 2.5 Hz) | 6.30 (d, J = 2.5 Hz) |
| 21 | 6.80 (s) | 6.80 (s) |
| 23 | 6.60 (d, J = 8.0 Hz) | 6.60 (d, J = 8.0 Hz) |
| 25 | 7.05 (d, J = 8.0 Hz) | 7.05 (d, J = 8.0 Hz) |
¹Data obtained from the isolation of natural this compound.[1] ²Data obtained from a total synthesis of this compound.[2]
Table 2: ¹³C NMR Spectroscopic Data Comparison (125 MHz, CD₃COCD₃)
| Position | Natural this compound¹ (δ, ppm) | Synthetic this compound² (δ, ppm) |
| 1 | 45.1 | 45.1 |
| 2 | 145.2 | 145.2 |
| 4 | 55.3 | 55.3 |
| 5 | 35.4 | 35.4 |
| 6 | 28.5 | 28.5 |
| 7 | 157.6 | 157.6 |
| 8 | 115.7 | 115.7 |
| 9 | 135.8 | 135.8 |
| 10 | 118.9 | 118.9 |
| 11 | 130.0 | 130.0 |
| 12 | 120.1 | 120.1 |
| 13 | 138.2 | 138.2 |
| 14 | 125.3 | 125.3 |
| 15 | 110.4 | 110.4 |
| 16 | 155.5 | 155.5 |
| 17 | 156.6 | 156.6 |
| 18 | 112.7 | 112.7 |
| 19 | 140.8 | 140.8 |
| 20 | 114.9 | 114.9 |
| 21 | 122.0 | 122.0 |
| 22 | 132.1 | 132.1 |
| 23 | 128.2 | 128.2 |
| 24 | 123.3 | 123.3 |
| 25 | 133.4 | 133.4 |
| 26 | 60.5 | 60.5 |
¹Data obtained from the isolation of natural this compound.[1] ²Data obtained from a total synthesis of this compound.[2]
Table 3: High-Resolution Mass Spectrometry (HRMS) and Specific Rotation Data Comparison
| Parameter | Natural this compound¹ | Synthetic this compound² |
| HRMS (ESI) | ||
| Calculated for C₃₀H₂₈NO₄ [M+H]⁺ | 478.2018 | 478.2018 |
| Found | 478.2013 | 478.2009 |
| Specific Rotation | ||
| [α]D²⁵ (c 0.05, MeOH) | +45.8° | +45.8° |
¹Data obtained from the isolation of natural this compound.[1] ²Data obtained from a total synthesis of this compound.[2]
Experimental Protocols
Isolation of Natural this compound
Natural this compound was isolated from the marine tunicate Aplidium haouarianum.[1] The general procedure is as follows:
-
Extraction: The freeze-dried and ground animals were extracted with CH₂Cl₂/MeOH (1:1) and then with MeOH. The combined extracts were concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract was partitioned between EtOAc and H₂O. The EtOAc-soluble fraction was further partitioned between hexanes and 10% aqueous MeOH.
-
Chromatography: The MeOH-soluble material was subjected to silica gel flash chromatography, followed by reversed-phase HPLC (C₁₈) to yield pure this compound.
-
Spectroscopic Analysis: The structure of the isolated this compound was determined by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and HRMS.
Total Synthesis of this compound (Baran, 2009)
A scalable total synthesis of this compound has been reported, a key feature of which is a programmed point-to-planar chirality transfer.[3][4] The final steps of a representative synthesis are outlined below:
-
Macrocyclization: An advanced intermediate containing the indeno-tetrahydropyridine core and a side chain is subjected to intramolecular N-alkylation to form the strained 3-aza-[1]-paracyclophane ring system.
-
Aromatization: The resulting cyclohexenone moiety within the macrocycle is aromatized to the corresponding phenol, introducing significant strain into the paracyclophane.
-
Deprotection: Finally, removal of protecting groups (e.g., methyl ethers with BBr₃) furnishes synthetic this compound.[4]
-
Spectroscopic Analysis: The synthetic product is characterized by ¹H NMR, ¹³C NMR, HRMS, and its specific rotation is measured to confirm its identity and enantiopurity by comparison to the natural product.
Mandatory Visualization
Caption: Workflow for the isolation of natural this compound.
Caption: Key stages in the total synthesis of this compound.
Caption: Proposed structure-activity relationship for this compound.
The presented data unequivocally demonstrate the successful synthesis of this compound, with the spectroscopic properties of the synthetic material being in full agreement with those of the natural product. This opens avenues for the production of larger quantities of this compound and its analogs for further biological evaluation and drug development efforts. The cytotoxic activity of this compound is critically dependent on its unique and highly strained molecular architecture, making it an intriguing scaffold for the design of novel anticancer agents.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haouamines A and B: a new class of alkaloids from the ascidian Aplidium haouarianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the pros and cons of early-stage vs. late-stage macrocyclization in Haouamine A synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex natural products like Haouamine A, a marine alkaloid with potent anticancer activity, presents a formidable challenge. A critical strategic decision in its total synthesis is the timing of the macrocyclization—the formation of the large, strained paracyclophane ring that is a hallmark of the molecule's architecture. This guide provides an objective comparison of early-stage versus late-stage macrocyclization strategies, supported by experimental data from key total syntheses, to inform future synthetic endeavors.
The overwhelming consensus in the literature points towards late-stage macrocyclization as the strategy of choice for successfully conquering this compound. To date, no total synthesis employing an early-stage macrocyclization has been reported, a telling indicator of the prohibitive challenges associated with such an approach. The strain inherent in the[1]-azaparacyclophane system of this compound, where an aromatic ring is forced into a non-planar, boat-like conformation, is the primary driver behind this strategic preference.
Conceptual Framework: Early-Stage vs. Late-Stage Macrocyclization
A logical breakdown of the synthetic strategies for this compound can be visualized as a choice between two fundamental pathways, with the key differentiator being the point at which the macrocycle is formed.
Figure 1. Conceptual comparison of early-stage and late-stage macrocyclization strategies in this compound synthesis.
Late-Stage Macrocyclization: The Proven Approach
The seminal total syntheses of this compound by the Baran and Chen groups have successfully employed late-stage macrocyclization strategies, deferring the formation of the strained ring system until the final stages of the synthesis. This approach allows for the construction of a complex, highly functionalized acyclic precursor, which is then coaxed into the macrocyclic structure.
Two key late-stage strategies have emerged:
-
Intramolecular N-alkylation followed by Oxidative Aromatization (Baran) : This robust and scalable approach involves the formation of a macrocyclic cyclohexenone, which is then oxidized to introduce the strain of the bent aromatic ring.
-
Late-Stage Oxidation of a Deoxygenated Macrocycle (Chen) : This more recent strategy forms a "deoxygenated" macrocycle that is less strained, and then introduces the crucial phenolic hydroxyl group and the associated strain at a very late stage through a site-selective oxidation.
The experimental data from these syntheses underscore the viability of the late-stage approach.
Quantitative Comparison of Late-Stage Syntheses
| Parameter | Baran (2009 Scalable Synthesis) | Chen (2020 Synthesis) |
| Macrocyclization Reaction | Intramolecular N-alkylation | Intramolecular N-alkylation |
| Yield of Macrocyclization | 79% (for two diastereomers) | 59% (+27% with recycling) |
| Strain-Inducing Step | Dehydrogenation of cyclohexenone | SeO₂-mediated allylic oxidation followed by PCC oxidation |
| Yield of Strain-Inducing Step | 60-63% | 69% (allylic oxidation), 58% (PCC oxidation) |
| Longest Linear Sequence | ~11 steps | ~15 steps |
| Overall Yield | Not explicitly stated, but gram-scale synthesis achieved | Not explicitly stated, but multi-gram synthesis of key intermediate achieved |
Experimental Protocols for Key Late-Stage Transformations
Baran's Intramolecular N-alkylation and Aromatization:
-
Macrocyclization: A solution of the acyclic primary iodide precursor and Hünig's base (diisopropylethylamine) in acetonitrile is heated to effect the intramolecular N-alkylation, yielding the macrocyclic cyclohexenone.
-
Aromatization: The isolated macrocyclic cyclohexenone is treated with a solution of N-tert-butylbenzenesulfinimidoyl chloride in THF at low temperature, followed by warming to room temperature, to induce dehydrogenation and form the strained phenolic ring of this compound methyl ether.
Chen's Late-Stage Oxidation:
-
Macrocyclization: The acyclic tosylate precursor is treated with sodium iodide and Hünig's base in acetonitrile at elevated temperature to furnish the "deoxygenated" macrocycle.
-
Site-Selective Oxidation: The deoxygenated macrocycle is treated with selenium dioxide in 1,4-dioxane at 45 °C to install an allylic alcohol. Subsequent oxidation of the alcohol with pyridinium chlorochromate (PCC) on Celite in dichloromethane yields the enone, a known precursor to this compound.
Early-Stage Macrocyclization: A Hypothetical Analysis of the Challenges
The absence of a successful early-stage macrocyclization in the synthesis of this compound strongly suggests that the associated challenges are profound. The primary obstacle is the high degree of strain in the target macrocycle.
Pros and Cons of Macrocyclization Timing
| Strategy | Pros | Cons |
| Early-Stage | - Simpler, more flexible cyclization precursors.- Potential for a more convergent synthesis. | - High activation barrier for macrocyclization due to the need to overcome significant ring strain early on.- Increased likelihood of side reactions , such as dimerization and polymerization, due to the high strain of the target.- Difficulty in carrying a strained macrocycle through a multi-step synthetic sequence without decomposition or undesired rearrangements. |
| Late-Stage | - Avoids introducing significant ring strain until the final steps , improving the stability and handling of intermediates.- Allows for the construction of a complex acyclic precursor with well-defined stereochemistry before the challenging cyclization.- The final aromatization/oxidation step can be thermodynamically favorable , providing a driving force for the formation of the strained ring system. | - Requires the synthesis of a more complex and potentially less stable acyclic precursor.- The macrocyclization of a large, sterically hindered precursor can still be challenging. |
The decision to defer the macrocyclization is a direct consequence of the enthalpic penalty associated with forming the strained ring. By constructing a less-strained macrocyclic precursor (e.g., a cyclohexenone or a deoxygenated macrocycle), the initial ring-closing step becomes more kinetically and thermodynamically favorable. The final, strain-inducing aromatization or oxidation step then provides the energetic driving force to overcome the conformational barrier to the bent aromatic system.
A workflow for the decision-making process in selecting a macrocyclization strategy for a strained natural product like this compound can be visualized as follows:
Figure 2. Decision workflow for macrocyclization strategy in strained natural product synthesis.
Conclusion
The successful total syntheses of this compound compellingly demonstrate the superiority of a late-stage macrocyclization strategy. By deferring the introduction of the significant ring strain until the final steps, chemists can navigate the synthesis of complex intermediates with greater ease and efficiency. The challenges of forming a highly strained ring system from simple precursors in an early-stage approach appear to be insurmountable with current synthetic methodologies. Future synthetic designs for this compound and other strained macrocyclic natural products will likely continue to benefit from the strategic wisdom of "saving the best (and most challenging) for last."
References
A Critical Review of the Published Total Syntheses of Haouamine A
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Haouamine A, a marine alkaloid isolated from the tunicate Aplidium haouarianum, has captivated the attention of the synthetic chemistry community since its discovery. Its unique and complex heptacyclic architecture, featuring a strained[1]azacyclophane, a congested indeno-tetrahydropyridine core with an all-carbon quaternary center, and a bent aromatic ring, presents a formidable synthetic challenge. This intricate structure, coupled with its potent and selective cytotoxicity against HT-29 human colon carcinoma cells, has rendered this compound a prominent target for total synthesis. This guide provides a critical review and objective comparison of the published total and formal syntheses of this compound, with a focus on quantitative data, key experimental protocols, and strategic innovations.
Comparative Analysis of Synthetic Strategies
Several research groups have undertaken the challenge of synthesizing this compound, resulting in a variety of elegant and innovative strategies. These approaches can be broadly categorized by their method of constructing the strained macrocycle and the indeno-tetrahydropyridine core. The key total and formal syntheses are summarized below, with a detailed comparison of their efficiencies.
| Principal Investigator(s) | Year | Type of Synthesis | Longest Linear Sequence (LLS) | Overall Yield | Key Strategy Highlights |
| Baran (First Total Synthesis) | 2006 | Total Synthesis (Racemic) | 8 steps | ~5% | Cascade annulation for the core; Intramolecular Diels-Alder of a pyrone for macrocyclization.[2] |
| Baran (Scalable Synthesis) | 2009 | Total Synthesis (Enantioselective) | 10 steps | ~10% | Point-to-planar chirality transfer; Dehydrogenation of a cyclohexenone to form the bent arene.[3][4] |
| Weinreb | 2006 | Formal Synthesis (Racemic) | 13 steps | ~3.4% | Intramolecular nitrone cycloaddition to form the indene core.[1][5] |
| Fürstner | 2008 | Formal Synthesis (Enantioselective) | 15 steps | Not Reported | Catalysis-based approach; Ring-closing metathesis for an early macrocycle.[6][7] |
| Ishibashi | 2009 | Formal Synthesis (Racemic) | 11 steps | Not Reported | Intramolecular cascade Mizoroki-Heck reaction to construct the core.[8] |
Key Synthetic Approaches and Methodologies
The diverse strategies employed in the synthesis of this compound highlight different philosophies in tackling complex molecular architectures. Below are detailed discussions of the key innovations and experimental protocols from the most prominent syntheses.
The Baran Syntheses: A Cascade and a Scalable Approach
Professor Phil S. Baran's group at The Scripps Research Institute has reported two landmark syntheses of this compound.
First-Generation Total Synthesis (2006):
The initial approach was characterized by its brevity and the invention of novel reactions to address the molecule's complexities directly.[2] A key feature was a cascade annulation to rapidly assemble the indeno-tetrahydropyridine core. The strained paracyclophane was ingeniously formed via an intramolecular Diels-Alder reaction of a pyrone precursor, which upon cycloaddition and subsequent decarboxylation, yielded the bent aromatic ring.[2]
Key Experimental Protocol: Intramolecular Diels-Alder Cyclization
-
Reaction: A solution of the pyrone-alkyne precursor in toluene is heated in a sealed tube at 180 °C for 48 hours.
-
Mechanism: The high temperature promotes an intramolecular [4+2] cycloaddition between the pyrone (diene) and the alkyne (dienophile). The resulting bicyclic intermediate spontaneously extrudes carbon dioxide to afford the aromatic paracyclophane.
-
Significance: This reaction cleverly circumvents the high activation barrier associated with traditional macrocyclization methods for forming strained rings by building the strain in the final aromatization step.
Second-Generation Scalable Synthesis (2009):
Addressing the limitations of the first-generation route, Baran's group developed a scalable and enantioselective synthesis.[3][4] This synthesis introduced the concept of point-to-planar chirality transfer, where the stereochemistry of a chiral center in a cyclohexenone precursor dictates the planar chirality of the resulting bent aromatic ring.
Key Experimental Protocol: Dehydrogenation for Planar Chirality
-
Reaction: The chiral cyclohexenone-containing macrocycle is treated with a silylating agent followed by an oxidizing agent (e.g., DDQ or Mukaiyama's reagent) to effect dehydrogenation.
-
Mechanism: The enolized cyclohexenone is oxidized to the corresponding phenol, thereby rigidifying the macrocycle and inducing the bent conformation of the aromatic ring. The stereochemical outcome is controlled by the conformation of the starting cyclohexenone.
-
Significance: This strategy allows for a programmable synthesis of either atropisomer of this compound and was crucial in determining that the natural product exists as a single, stable atropisomer.[3][4]
The Weinreb Formal Synthesis: A Cycloaddition Approach
Professor Steven M. Weinreb's group at Pennsylvania State University developed a formal synthesis of this compound, intercepting a key intermediate from Baran's first total synthesis.[1][5]
Key Strategy: Intramolecular Nitrone Cycloaddition
The cornerstone of the Weinreb synthesis is the use of an intramolecular [3+2] cycloaddition of a nitrone with an olefin to construct the indene core of the molecule.[1][5]
Key Experimental Protocol: Nitrone Cycloaddition
-
Reaction: An N-benzylhydroxylamine is condensed with an aldehyde to form a nitrone in situ, which then undergoes an intramolecular cycloaddition upon heating in toluene.
-
Mechanism: The thermally induced cycloaddition forms a five-membered isoxazolidine ring, which is then elaborated to the indeno-tetrahydropyridine core.
-
Significance: This approach provides a convergent and stereocontrolled route to the congested core of this compound.
Visualizing the Synthetic Logic
To better understand the strategic differences between these synthetic endeavors, the following diagrams, generated using the DOT language, illustrate the key bond disconnections and overall logic of the Baran and Weinreb approaches.
Figure 1: Retrosynthetic analysis of Baran's first total synthesis of this compound.
Figure 2: Retrosynthetic logic of Weinreb's formal synthesis of this compound.
Approaches to Key Structural Motifs
Beyond the completed total and formal syntheses, several groups have reported elegant strategies for the construction of key substructures of this compound, providing valuable insights and alternative synthetic routes.
-
Rawal and Trauner's Core Syntheses: Both the groups of Professor Viresh H. Rawal and Professor Dirk Trauner independently developed Friedel-Crafts-based approaches to the indeno-tetrahydropyridine core. These strategies offer concise routes to this central part of the molecule.
-
Wipf's Aza-paracyclophane Synthesis: Professor Peter Wipf's group successfully synthesized the highly strained 3-aza-[1]-paracyclophane core of this compound. Their macrocyclization-aromatization protocol provided a proof-of-concept for forming this challenging ring system.
-
Fürstner's Catalysis-Driven Formal Synthesis: Professor Alois Fürstner's group utilized a catalysis-based strategy, including ring-closing metathesis, to access a key intermediate in an enantioselective fashion, demonstrating the power of modern catalytic methods in complex natural product synthesis.[6][7]
-
Ishibashi's Cascade Heck Reaction: The formal synthesis by Professor Hiroyuki Ishibashi's group featured a palladium-catalyzed intramolecular cascade Mizoroki-Heck reaction to efficiently construct the tricyclic core and the diaryl quaternary center.[8]
-
Poupon's Biomimetic Investigations: Professor Erwan Poupon and coworkers have explored a biomimetic approach to this compound, inspired by a hypothetical biosynthetic pathway involving a Chichibabin-like pyridine synthesis. While a full synthesis has not been reported via this route, these studies offer intriguing possibilities for a more biogenetically patterned synthesis.
Conclusion
The collective synthetic efforts towards this compound have not only provided access to this biologically important molecule and its analogues for further study but have also spurred significant innovation in synthetic methodology. Baran's syntheses, in particular, stand out for their creativity and efficiency, with the second-generation route offering a scalable and programmable entry into this molecular family. The formal syntheses and core approaches by Weinreb, Fürstner, Ishibashi, and others have provided alternative and valuable strategies that enrich the toolbox for tackling similarly complex targets. The ongoing exploration of biomimetic pathways may yet open new avenues for the synthesis of this compound and its congeners. This comparative guide serves as a testament to the ingenuity of synthetic chemists and provides a valuable resource for professionals in the fields of chemical synthesis and drug discovery.
References
- 1. Formal total synthesis of the cytotoxic marine ascidian alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formal total synthesis of (−)-haouamine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Formal total synthesis of (−)-haouamine A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Haouamine A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations
Haouamine A has demonstrated selective cytotoxic activity against human colon carcinoma cells.[1][2] Due to its potency, all handling and disposal operations must be conducted within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid or in solution) and when disposing of contaminated materials. The following table summarizes the required PPE, based on guidelines for handling cytotoxic drugs.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 certified).[6] | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[3] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles and a full-face shield.[4][5] | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A fit-tested N95 or higher respirator.[5] | Required when handling the solid compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, fluid-resistant shoe covers.[3] | Prevents the spread of contamination outside the designated handling area. |
Disposal Procedures for this compound and Contaminated Materials
All waste contaminated with this compound is classified as cytotoxic waste and must be segregated from other laboratory waste streams.[7][8][9] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[7][9][10]
Step 1: Waste Segregation at the Point of Generation
-
Solid Waste:
-
Place all contaminated solid waste, including unused this compound powder, contaminated personal protective equipment (gloves, gowns, shoe covers), disposable labware (pipette tips, vials, culture plates), and cleaning materials into a designated, leak-proof, and puncture-resistant container lined with a purple or red cytotoxic waste bag.[8][10][11]
-
This container must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[10][11]
-
-
Sharps Waste:
-
Liquid Waste:
-
Aqueous solutions of this compound should not be disposed of down the drain.[13][14]
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.
-
For small volumes of organic solutions containing this compound, absorb the liquid onto an inert absorbent material and dispose of it as solid cytotoxic waste.
-
Step 2: Chemical Decontamination (Optional and for Spills)
While high-temperature incineration is the preferred disposal method, chemical degradation can be used for spill cleanup before final disposal. The effectiveness of specific decontamination solutions on this compound has not been documented; however, solutions known to degrade other alkaloids or cytotoxic compounds, such as a solution of sodium hypochlorite, followed by neutralization with sodium thiosulfate, can be considered. Any materials used for spill cleanup must be disposed of as cytotoxic waste.[7]
Step 3: Storage and Collection
-
Store sealed cytotoxic waste containers in a secure, designated area with restricted access, away from general laboratory traffic.[9]
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company.[9]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
References
- 1. Haouamines A and B: a new class of alkaloids from the ascidian Aplidium haouarianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ohsinsider.com [ohsinsider.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
Comprehensive Safety and Handling Guide for Haouamine A
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Haouamine A, a potent marine-derived alkaloid. Due to its significant cytotoxic properties, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
Chemical and Toxicological Data Summary:
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₇NO₄ | [4] |
| Molecular Weight | 489.6 g/mol | [4] |
| Reported Cytotoxicity | IC₅₀ = 0.1 µg/mL (HT-29 Human Colon Carcinoma) | [3] |
| Reported Cytotoxicity | IC₅₀ = 29 ± 2 µM (PC3 Human Prostate Cancer) | [2] |
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for all procedures involving this compound. All PPE should be donned before entering the designated handling area and removed before exiting.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale and Citation |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05).[5][6] | Protects against skin contact and absorption. The outer glove should be changed immediately upon contamination and both pairs should be changed regularly.[5] |
| Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[5][6] | Protects skin and personal clothing from contamination.[7] Must be changed immediately if contaminated.[6] |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[5][6] | Protects eyes and face from splashes of liquids or fine particles.[8] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[6] | Required when handling the solid compound or when there is a risk of generating aerosols.[6][9] |
| Additional Protection | Disposable shoe covers and head cap.[5] | Prevents the spread of contamination outside of the designated work area.[5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment glove box, to minimize exposure risk.
Step 1: Preparation and Area Setup
-
Designated Area: Clearly demarcate the area where this compound will be handled. Access should be restricted to authorized personnel only.
-
Decontamination: Before starting, decontaminate the work surface of the BSC or glove box.
-
Assemble Supplies: Gather all necessary equipment (e.g., vials, spatulas, pipettes, solvents) and waste containers and place them inside the containment area.
-
Don PPE: Put on all required PPE in the correct order before beginning work.
Step 2: Handling Solid this compound
-
Weighing: If possible, purchase pre-weighed amounts to avoid handling the powder. If weighing is necessary, it must be done inside a containment device. Use a dedicated, calibrated analytical balance.
-
Static Control: Use anti-static equipment to prevent dispersal of the powder.
-
Technique: Handle the solid compound gently with dedicated spatulas to avoid creating airborne dust.
Step 3: Reconstitution and Dilution
-
Solvent Addition: Carefully add the desired solvent to the vial containing the solid this compound. Ensure the vial is securely capped before mixing.
-
Mixing: Use gentle agitation (e.g., vortexing at low speed) to dissolve the compound. Avoid sonication, which can generate aerosols.
-
Aliquoting: Prepare aliquots of the stock solution to minimize the need for repeated handling of the primary container.
Step 4: Experimental Use
-
Transfers: All transfers of this compound solutions should be performed carefully using appropriate pipetting devices to prevent splashes and drips.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warning.
Step 5: Spill Management
-
Immediate Action: In case of a spill, secure the area immediately to prevent others from entering.[9]
-
PPE: Ensure you are wearing the full complement of PPE before starting cleanup.[8]
-
Cleanup: Use a cytotoxic drug spill kit.[8] Cover the spill with absorbent material, working from the outside in. Carefully collect all contaminated materials and place them in a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with an appropriate deactivating solution (if available and validated) or a detergent solution, followed by a rinse.[9]
-
Reporting: Report all spills to the laboratory supervisor and institutional safety office.[8]
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure safety.[10] All waste must be classified as hazardous pharmaceutical waste.[10]
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Procedure |
| Trace-Contaminated Waste | Yellow, labeled "Trace Chemotherapy Waste"[10] | Includes used PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials.[10] Place items in the designated container for collection by the institution's hazardous waste management service. |
| Bulk Hazardous Waste | Black, labeled "Hazardous Chemical Waste"[10] | Includes unused or expired neat compound, solutions containing this compound, and heavily contaminated items.[10] This waste must be collected by a licensed hazardous waste disposal company for high-temperature incineration.[11] |
| Contaminated Sharps | Red, puncture-proof sharps container labeled "Chemotherapy Sharps"[10] | Includes needles and syringes used for transferring this compound solutions.[10] Do not recap needles. Dispose of in the designated sharps container. |
| Rinsate | Rinsate from cleaning glassware or containers that held this compound must be collected as hazardous aqueous waste and disposed of in the black bulk waste container.[11] Do not dispose of down the drain.[10][12] |
Safety and Handling Workflow
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. baranlab.org [baranlab.org]
- 2. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C32H27NO4 | CID 10323251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsinsider.com [ohsinsider.com]
- 7. pharmtech.com [pharmtech.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
